Fmoc-Tyr(POMe)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-dimethoxyphosphoryloxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26NO8P/c1-32-36(31,33-2)35-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHCDMSMVMNCER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Fmoc-Tyr[PO(OH)(OPOM)]-OH: A Prodrug Approach for Phosphotyrosine Peptides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-L-Tyrosine[PO(OH)(OPOM)]-OH, a specialized amino acid derivative designed for the synthesis of phosphotyrosine-containing peptide prodrugs. While direct synthesis and application data for this specific tyrosine derivative are emerging, this document outlines its core properties, a robust experimental protocol for its synthesis based on established methodologies for analogous compounds, and its potential applications in kinase signaling research and therapeutic development.
Core Concepts: Understanding Fmoc-Tyr[PO(OH)(OPOM)]-OH
Fmoc-Tyr[PO(OH)(OPOM)]-OH is an N-α-Fmoc-protected L-tyrosine derivative where the side-chain hydroxyl group is modified with a phosphate group, which is in turn protected by a pivaloyloxymethyl (POM) group. This unique structure serves a critical role in medicinal chemistry and chemical biology.
The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the amine terminus, making it a cornerstone of solid-phase peptide synthesis (SPPS). The POM (pivaloyloxymethyl) group is a bioreversible protecting group for the phosphate moiety. This "prodrug" approach masks the negative charges of the phosphate group, enhancing the cell permeability of the resulting phosphopeptide. Once inside the cell, the POM group is cleaved by cellular esterases to reveal the native phosphotyrosine residue.
Chemical Structure
The chemical structure of Fmoc-Tyr[PO(OH)(OPOM)]-OH is characterized by the tyrosine backbone, the Fmoc protecting group on the alpha-amino group, and the POM-protected phosphate group on the phenolic side chain.
Quantitative Data Summary
The following table summarizes the key chemical properties of Fmoc-Tyr[PO(OH)(OPOM)]-OH and its parent compound, Fmoc-Tyr-OH, for comparison.
| Property | Fmoc-Tyr[PO(OH)(OPOM)]-OH (Predicted) | Fmoc-Tyr-OH |
| Molecular Formula | C30H32NO10P | C24H21NO5[1] |
| Molecular Weight | 597.55 g/mol | 403.4 g/mol [1] |
| Appearance | White to off-white solid | White powder[2] |
| Solubility | Soluble in DMF, DMSO | Soluble in DMSO[3] |
| Storage | -20°C | 2-8°C[2] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of Fmoc-Tyr[PO(OH)(OPOM)]-OH, adapted from the established synthesis of the analogous phosphothreonine derivative, Fmoc-Thr[PO(OH)(OPOM)]-OH.[4]
Synthesis of Fmoc-Tyr[PO(OH)(OPOM)]-OH
This synthesis involves a multi-step process starting from a commercially available, partially protected phosphotyrosine derivative.
Materials:
-
Fmoc-Tyr[PO(OH)(OBzl)]-OH
-
Benzyl alcohol (BnOH)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Brine
-
Magnesium sulfate (MgSO4)
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate
-
Methanol (MeOH)
-
Chloromethyl pivalate (POM-Cl)
-
Triethylamine (TEA)
-
Acetonitrile (MeCN)
Procedure:
-
Benzyl Esterification:
-
Dissolve Fmoc-Tyr[PO(OH)(OBzl)]-OH (1.0 eq), BnOH (1.5 eq), and DMAP (1.0 eq) in DCM and cool to 0°C.
-
Add EDCI (2.5 eq) to the cooled solution and warm to room temperature, stirring for 2 hours.
-
Quench the reaction with 1N HCl and extract with DCM.
-
Wash the combined organic layers with 1N HCl and brine, dry over MgSO4, and concentrate.
-
Purify the residue by column chromatography to yield Fmoc-Tyr[PO(OH)(OBzl)]-OBn.
-
-
Hydrogenolysis of the Benzyl Phosphonate:
-
Dissolve the product from the previous step in MeOH.
-
Add 10% Pd/C and ammonium formate.
-
Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite and concentrate the filtrate to yield Fmoc-Tyr(PO(OH)2)-OBn.
-
-
Mon-POMylation of the Phosphate Group:
-
Dissolve the resulting phosphotyrosine derivative in MeCN.
-
Add TEA (2.0 eq) followed by the dropwise addition of POM-Cl (1.0 eq).
-
Stir the reaction at room temperature until completion.
-
Concentrate the reaction mixture and purify by column chromatography to obtain Fmoc-Tyr[PO(OH)(OPOM)]-OBn.
-
-
Final Deprotection of the Carboxylic Acid:
-
Subject the purified product to hydrogenolysis as described in step 2 to remove the C-terminal benzyl ester.
-
After reaction completion, filtration, and concentration, the final product, Fmoc-Tyr[PO(OH)(OPOM)]-OH, is obtained as a solid.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a relevant signaling pathway and the experimental workflow for the synthesis of Fmoc-Tyr[PO(OH)(OPOM)]-OH.
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Activation
This diagram depicts a simplified signaling cascade initiated by the activation of a receptor tyrosine kinase, a common pathway studied using phosphotyrosine-specific tools.
References
- 1. (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid | C24H21NO5 | CID 6957986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fmoc-Tyr-OH = 97.0 HPLC 92954-90-0 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and Synthesis of Fmoc-Thr[PO(OH)(OPOM)] for the Preparation of Peptide Prodrugs Containing Phosphothreonine in Fully Protected Form - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fmoc-Tyr(PO(OH)(OPOM))-OH: Properties, Synthesis, and Application in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphorylation of tyrosine residues is a critical post-translational modification that governs a vast array of cellular signaling pathways. The synthesis of phosphotyrosine-containing peptides is therefore essential for studying these pathways and for the development of novel therapeutics. This technical guide provides a comprehensive overview of N-α-Fmoc-O-[hydroxy(pivaloyloxymethyl)phosphoryl]-L-tyrosine (Fmoc-Tyr(PO(OH)(OPOM))-OH), a key building block for the synthesis of phosphotyrosine peptides, particularly those designed as cell-permeable prodrugs. This document details its physicochemical properties, provides a putative synthesis protocol, outlines its application in solid-phase peptide synthesis (SPPS), and describes relevant analytical characterization methods.
Introduction
The reversible phosphorylation of tyrosine residues by kinases and phosphatases is a fundamental mechanism in cellular signal transduction. Dysregulation of these processes is implicated in numerous diseases, including cancer and inflammatory disorders. Synthetic phosphopeptides are invaluable tools for dissecting these signaling cascades, enabling the study of enzyme-substrate interactions, the development of diagnostic tools, and the screening of potential therapeutic agents.
A significant challenge in the application of phosphopeptides in cellular and in vivo studies is their poor membrane permeability due to the dianionic nature of the phosphate group at physiological pH. The pivaloyloxymethyl (POM) protecting group offers a prodrug strategy to mask the phosphate charge, enhancing cell permeability. Once inside the cell, the POM group is cleaved by endogenous esterases to reveal the native phosphotyrosine residue. This guide focuses on Fmoc-Tyr(PO(OH)(OPOM))-OH, a derivative designed for the incorporation of a mono-POM-protected phosphotyrosine into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).
Physicochemical Properties
While specific experimental data for Fmoc-Tyr(PO(OH)(OPOM))-OH is not widely published, its properties can be extrapolated from analogous compounds such as Fmoc-Thr[PO(OH)(OPOM)]-OH and other protected phosphotyrosine derivatives.
| Property | Value | Reference |
| Molecular Formula | C29H30NO10P | Calculated |
| Molecular Weight | 599.52 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) | [1] |
| Storage | Store at -20°C to prevent degradation | [1] |
Synthesis of Fmoc-Tyr(PO(OH)(OPOM))-OH
Proposed Synthetic Pathway
The synthesis would likely start from a commercially available, partially protected phosphotyrosine derivative, such as Fmoc-Tyr(PO(OBzl)OH)-OH. The carboxylic acid would first be protected, followed by the introduction of the POM group and subsequent deprotection of the carboxyl and one of the phosphate protecting groups.
Experimental Protocol (Hypothetical)
Step 1: Benzyl Esterification of the Carboxylic Acid
-
Dissolve Fmoc-Tyr(PO(OBzl)OH)-OH (1 equivalent) in anhydrous Dichloromethane (DCM).
-
Add Benzyl alcohol (1.5 equivalents) and 4-Dimethylaminopyridine (DMAP) (1 equivalent).
-
Cool the mixture to 0°C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with 1N HCl and extract with DCM.
-
Wash the organic layer with brine, dry over MgSO4, and concentrate in vacuo.
-
Purify the product by column chromatography on silica gel.
Step 2: Pivaloyloxymethylation (POMylation)
-
Dissolve the product from Step 1 in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (5 equivalents) and Iodomethyl pivalate (POM-I) (5 equivalents).
-
Stir the reaction at room temperature for 4 hours.
-
Purify the product by HPLC.
Step 3: Selective Deprotection
-
Dissolve the POMylated product in a suitable solvent (e.g., Methanol/DCM).
-
Add Palladium on carbon (10% w/w).
-
Stir the reaction under a hydrogen atmosphere until deprotection is complete (monitored by TLC or LC-MS).
-
Filter off the catalyst and concentrate the filtrate to obtain the final product, Fmoc-Tyr(PO(OH)(OPOM))-OH.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Tyr(PO(OH)(OPOM))-OH is designed for use in standard Fmoc-based SPPS protocols. The mono-protected phosphate allows for efficient coupling while minimizing side reactions.
SPPS Workflow
Coupling Protocol
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Activation and Coupling:
-
Dissolve Fmoc-Tyr(PO(OH)(OPOM))-OH (3-5 equivalents) in DMF.
-
Add a coupling agent such as HBTU (3-5 equivalents) and a base like DIPEA (6-10 equivalents).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
On-Resin bis-POMylation (Optional)
For the synthesis of peptides with a fully protected bis-POM phosphotyrosine, an on-resin POMylation step can be performed after the incorporation of Fmoc-Tyr(PO(OH)(OPOM))-OH and completion of the peptide sequence[2].
-
After the final Fmoc deprotection, wash the resin-bound peptide with DMF.
-
Treat the resin with a solution of POM-I (10 equivalents) and DIPEA (10 equivalents) in DMF for 4 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol.
Cleavage and Deprotection
The final peptide is cleaved from the resin, and side-chain protecting groups are removed using a trifluoroacetic acid (TFA)-based cocktail. The POM group is labile to cellular esterases but should be stable to the acidic cleavage conditions.
Standard Cleavage Cocktail (Reagent K):
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (2.5%)
Procedure:
-
Treat the dried peptidyl-resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
Analytical Characterization
The purity and identity of both the Fmoc-Tyr(PO(OH)(OPOM))-OH building block and the final phosphopeptide should be confirmed using a combination of analytical techniques.
| Technique | Purpose | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification | A single major peak for the purified product. Retention time will vary based on the peptide sequence and modifications. |
| Mass Spectrometry (MS) | Molecular weight confirmation | The observed mass should match the calculated mass of the protonated molecule [M+H]+. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | 1H, 13C, and 31P NMR can confirm the structure of the Fmoc-Tyr(PO(OH)(OPOM))-OH building block. |
Signaling Pathways and Applications
Phosphotyrosine-containing peptides are crucial for studying a wide range of signaling pathways. The ability to synthesize cell-permeable phosphopeptide prodrugs using Fmoc-Tyr(PO(OH)(OPOM))-OH opens up new avenues for research and therapeutic development.
Applications include:
-
Probing Kinase and Phosphatase Activity: Synthetic phosphopeptides serve as substrates or inhibitors to characterize enzyme kinetics and specificity.
-
Studying Protein-Protein Interactions: Investigating the binding of SH2 and PTB domain-containing proteins to phosphotyrosine motifs.
-
Developing Cell-Permeable Inhibitors: POM-protected phosphopeptides can act as prodrugs to inhibit intracellular signaling pathways.
-
Drug Discovery: Screening for small molecules that modulate phosphotyrosine-mediated interactions.
Conclusion
Fmoc-Tyr(PO(OH)(OPOM))-OH is a valuable, albeit not yet commercially widespread, reagent for the synthesis of phosphotyrosine-containing peptides. Its key advantage lies in the introduction of a pivaloyloxymethyl group, which can serve as a bioreversible protecting group to enhance the cellular uptake of phosphopeptides. This technical guide provides a framework for the synthesis, application, and characterization of this important building block, based on established principles of peptide chemistry and data from analogous compounds. The continued development and availability of such reagents will undoubtedly facilitate further advancements in our understanding of cellular signaling and the development of novel phosphopeptide-based therapeutics.
References
Synthesis and Purification of Fmoc-Tyr(POMe)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Nα-Fmoc-O-(pivaloyloxymethyl)-L-tyrosine (Fmoc-Tyr(POMe)-OH). This derivative of tyrosine is valuable in solid-phase peptide synthesis (SPPS) for the introduction of a protected phosphotyrosine mimic or a prodrug moiety. The pivaloyloxymethyl (POM) group can be attached to a negatively charged organophosphate group, neutralizing the charge and increasing lipid solubility, which facilitates passive diffusion across cell membranes.[1] This guide details the synthetic strategy, experimental protocols, purification methods, and expected analytical data.
Synthetic Strategy
The synthesis of this compound is achieved through the protection of the phenolic hydroxyl group of Fmoc-Tyr-OH. A common method for introducing the POM group is via reaction with chloromethyl pivalate or a similar reagent under basic conditions.
Table 1: Summary of Reagents for Synthesis
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalence |
| Fmoc-Tyr-OH | C₂₄H₂₁NO₅ | 403.43 | 1.0 |
| Chloromethyl pivalate | C₆H₁₁ClO₂ | 150.60 | 1.1 |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 2.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | - |
| Hexanes | C₆H₁₄ | 86.18 | - |
| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - |
| Brine | NaCl | 58.44 | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - |
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve Fmoc-Tyr-OH (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add diisopropylethylamine (DIPEA) (2.0 eq.) to the solution and stir for 10 minutes at room temperature.
-
Reagent Addition: Slowly add chloromethyl pivalate (1.1 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction with the addition of 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification Protocol
The crude this compound is purified by flash column chromatography on silica gel.
-
Column Preparation: Pack a silica gel column with an appropriate solvent system, such as a gradient of ethyl acetate in hexanes.
-
Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with the solvent gradient. Collect fractions and monitor by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a white solid.
Table 2: Purification Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of 0-50% Ethyl Acetate in Hexanes |
| Detection | UV light (254 nm) |
| Expected Yield | 70-85% |
| Expected Purity (HPLC) | >95% |
Visualization of Workflows
Diagram 1: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Diagram 2: Purification Workflow
Caption: Purification workflow for this compound.
Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
Table 3: Analytical Data
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to Fmoc, tyrosine, and POM protons. |
| ¹³C NMR | Peaks corresponding to Fmoc, tyrosine, and POM carbons. |
| Mass Spec (ESI-MS) | Calculated m/z for [M+H]⁺ and/or [M+Na]⁺. |
| HPLC Purity | >95% at a specified wavelength (e.g., 254 nm). |
| Melting Point | To be determined. |
Conclusion
This guide provides a detailed methodology for the synthesis and purification of this compound. The described protocol offers a reliable route to this valuable amino acid derivative for applications in peptide synthesis, particularly for the development of phosphopeptide mimics and prodrugs. The provided workflows and data tables serve as a practical resource for researchers in the field.
References
The POMe Protecting Group in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Pivaloyloxymethyl (POMe) group is a specialized protecting group utilized in peptide synthesis, primarily for the phosphate moieties of phosphoserine (pSer), phosphothreonine (pThr), and phosphotyrosine (pTyr). Its application extends beyond a simple protecting group; it functions as a key component in prodrug strategies. By masking the dianionic charge of the phosphate group, the POMe group enhances the lipophilicity of phosphopeptides, thereby facilitating their passive diffusion across cell membranes. Once inside the cell, the POMe groups are cleaved by endogenous esterases, releasing the active, phosphorylated peptide. This guide provides a comprehensive overview of the POMe protecting group, its mechanism of action, synthesis of POMe-protected building blocks, and its application in solid-phase peptide synthesis (SPPS). While the primary focus of this guide is on its well-documented use in phosphopeptide synthesis, it is important to note that the use of the POMe group for the protection of other amino acid side chains or the α-amino group is not widely reported in the literature.
The POMe Protecting Group: Structure and Mechanism
The Pivaloyloxymethyl (POMe) group, with the chemical formula (CH₃)₃C-CO-O-CH₂-, is an acetal ester. Its utility in peptide synthesis is intrinsically linked to its role in prodrug design.
Mechanism of Action in Prodrugs
Phosphopeptides, due to their negatively charged phosphate groups, exhibit poor cell membrane permeability, limiting their therapeutic and research applications in cellular systems. The POMe group circumvents this issue by neutralizing this charge. The mechanism involves a two-step intracellular activation process:
-
Enzymatic Cleavage: Nonspecific intracellular esterases recognize and hydrolyze the ester bond of the POMe group.[1]
-
Spontaneous Decomposition: This initial cleavage is followed by a rapid chemical decomposition that liberates the free phosphate group on the peptide, formaldehyde, and pivalic acid.[1]
This bio-reversible protection strategy makes the POMe group an invaluable tool in the development of phosphopeptide-based therapeutics.
Synthesis of POMe-Protected Amino Acid Building Blocks
The successful incorporation of POMe-protected amino acids into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) necessitates the prior synthesis of the corresponding building blocks. The following protocol details the synthesis of Fmoc-Thr[PO(OH)(OPOM)]-OH, a key reagent for this purpose.[2]
Synthesis of Fmoc-Thr[PO(OH)(OPOM)]-OH
Experimental Protocol:
-
Benzyl Esterification: Commercially available Fmoc-Thr[PO(OH)(OBn)]-OH is treated with benzyl alcohol and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of 4-dimethylaminopyridine (DMAP) to yield Fmoc-Thr[PO(OH)(OBn)]-OBn.[2]
-
"POMylation" of the Phosphate Group: The resulting dibenzyl-protected phosphothreonine is reacted with excess iodomethyl pivalate (POMI) and diisopropylethylamine (DIPEA) to afford Fmoc-Thr[PO(OBn)(OPOM)]-OBn.[2] POMI can be generated from the commercially available chloromethyl pivalate by halide exchange with sodium iodide in acetonitrile.
-
Hydrogenolytic Deprotection: The benzyl groups are removed via catalytic hydrogenation to yield the final product, Fmoc-Thr[PO(OH)(OPOM)]-OH.[2]
Application of POMe in Solid-Phase Peptide Synthesis (SPPS)
There are two primary strategies for incorporating POMe-protected phosphoresidues into peptides during SPPS: the building block approach and the on-resin "POMylation" approach.
Building Block Approach
This strategy involves the direct use of a pre-synthesized POMe-protected amino acid, such as Fmoc-Thr[PO(OH)(OPOM)]-OH, in a standard Fmoc-based SPPS protocol. This method offers a more controlled and predictable incorporation of the modified residue.
On-Resin "POMylation"
Alternatively, a phosphopeptide can be assembled on the solid support using a standard phosphoramidite building block, leaving the phosphate group unprotected. The POMe groups are then introduced in a subsequent step on the resin-bound peptide.
Experimental Protocol for On-Resin "POMylation":
-
Peptide Synthesis: The peptide is synthesized on an acid-labile resin using standard Fmoc-SPPS protocols, incorporating the desired phosphoamino acid with its phosphate group unprotected.
-
On-Resin "POMylation": Following the final Fmoc deprotection and N-terminal acetylation (if required), the resin-bound peptide is treated with a solution of iodomethyl pivalate (POMI) and diisopropylethylamine (DIPEA) in a suitable solvent like DMF.[2]
-
Cleavage and Deprotection: The peptide is then cleaved from the resin, typically using a mild acid solution (e.g., 1% TFA in CH₂Cl₂) to preserve the POMe groups.[2]
Data Presentation
Quantitative Data on POMe-Protected Building Block Synthesis
| Step | Reactants | Product | Yield | Reference |
| Benzyl Esterification | Fmoc-Thr[PO(OH)(OBn)]-OH, BnOH, EDCI, DMAP | Fmoc-Thr[PO(OH)(OBn)]-OBn | 95% | [2] |
| "POMylation" of Phosphate | Fmoc-Thr[PO(OH)(OBn)]-OBn, POMI, DIPEA | Fmoc-Thr[PO(OBn)(OPOM)]-OBn | 75% | [2] |
| Hydrogenolytic Deprotection | Fmoc-Thr[PO(OBn)(OPOM)]-OBn, H₂, Pd/C | Fmoc-Thr[PO(OH)(OPOM)]-OH | 98% | [2] |
Visualizations
Synthesis of Fmoc-Thr[PO(OH)(OPOM)]-OH Building Block
Caption: Synthesis of the POMe-protected phosphothreonine building block.
On-Resin "POMylation" Workflow in SPPS
References
An In-depth Technical Guide to the Solubility and Stability of Fmoc-Tyr(POMe)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the creation of novel therapeutics, a thorough understanding of the physicochemical properties of building blocks is paramount. This guide provides a comprehensive overview of the solubility and stability characteristics of N-α-Fmoc-O-(pivaloyloxymethyl)-L-tyrosine (Fmoc-Tyr(POMe)-OH), a key intermediate in the synthesis of modified peptides. While specific experimental data for this compound is not extensively published, this document outlines the fundamental principles and detailed protocols for its characterization.
Introduction to this compound
This compound is a derivative of the amino acid tyrosine, featuring two critical protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and a pivaloyloxymethyl (POM) ether on the phenolic hydroxyl side chain. The Fmoc group is standard in solid-phase peptide synthesis (SPPS), allowing for iterative deprotection and coupling. The POM group serves to mask the reactive hydroxyl function of the tyrosine side chain. Understanding the solubility of this building block in various solvents is crucial for efficient reaction setup and purification, while knowledge of its stability is essential to prevent degradation during synthesis and storage.
Solubility Profile of this compound
The solubility of a protected amino acid is influenced by its molecular structure. The large, hydrophobic Fmoc group, combined with the ester-containing POM group, suggests that this compound will exhibit limited solubility in aqueous solutions but good solubility in polar aprotic organic solvents commonly used in peptide synthesis.
Recommended Solvents for Solubility Testing
Based on general principles for Fmoc-protected amino acids, the following solvents are recommended for solubility determination:
-
High Solubility Expected:
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
-
Moderate to Low Solubility Expected:
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Isopropanol (IPA)
-
Quantitative Solubility Data
The following table should be used to record experimentally determined solubility data for this compound at room temperature.
| Solvent | Molar Solubility (mol/L) | Solubility (mg/mL) | Observations |
| N,N-Dimethylformamide (DMF) | |||
| N-Methyl-2-pyrrolidone (NMP) | |||
| Dimethyl sulfoxide (DMSO) | |||
| Dichloromethane (DCM) | |||
| Acetonitrile (ACN) | |||
| Tetrahydrofuran (THF) | |||
| Methanol (MeOH) | |||
| Isopropanol (IPA) |
Experimental Protocol for Solubility Determination
This protocol provides a straightforward method for determining the solubility of this compound in a given solvent.
-
Preparation: Accurately weigh approximately 10 mg of this compound into a small glass vial.
-
Solvent Addition: Add the selected solvent in small, precise increments (e.g., 50 µL) to the vial.[1]
-
Dissolution: After each addition, cap the vial and vortex for 1-2 minutes. Use of a small magnetic stir bar can also be effective.[2] Gentle warming or sonication can be used to aid dissolution, but the final solubility should be reported at a standardized temperature (e.g., 25 °C).[3]
-
Observation: Visually inspect the solution against a dark background to ensure no solid particles remain. The point at which the entire solid has dissolved is the saturation point.
-
Calculation: Calculate the solubility using the total volume of solvent added and the initial mass of the compound.
Caption: Workflow for determining the solubility of this compound.
Stability Profile of this compound
The stability of this compound is critical for its successful application in peptide synthesis. The primary points of potential degradation are the cleavage of the Fmoc group under basic conditions and the lability of the POM group.
Stability in Different Chemical Environments
-
Basic Conditions: The Fmoc group is designed to be removed by a base, typically a solution of piperidine in DMF (e.g., 20% v/v).[4] Therefore, this compound will be unstable in the presence of amines. The rate of this degradation can be quantified to ensure complete deprotection during synthesis.
-
Acidic Conditions: Strong acids, such as trifluoroacetic acid (TFA), are used for the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.[4] The stability of the POM ether linkage under these conditions should be assessed, although it is generally expected to be more stable than tert-butyl based protecting groups.[5]
-
Storage Conditions: Like most Fmoc-amino acids, this compound should be stored in a cool, dry, and dark environment to prevent slow degradation over time.
Quantitative Stability Data
The following table should be used to record the percentage of intact this compound over time when incubated in different solutions, as determined by RP-HPLC analysis.
| Incubation Solution (at 25 °C) | 0 hours | 1 hour | 4 hours | 24 hours | Degradation Products Observed |
| DMF | 100% | ||||
| 20% Piperidine in DMF | 100% | ||||
| 95% TFA in Water | 100% |
Experimental Protocol for Stability Assessment using RP-HPLC
This protocol outlines a method to assess the stability of this compound under various conditions relevant to peptide synthesis.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is known to be stable, such as acetonitrile, at a concentration of 1 mg/mL.
-
Incubation Samples:
-
For each condition to be tested (e.g., DMF, 20% piperidine in DMF, 95% TFA in water), add a known volume of the stock solution to the test solution to achieve a final concentration of ~0.1 mg/mL.
-
Prepare a "time zero" sample by immediately quenching the reaction (e.g., by dilution with the initial mobile phase for HPLC) and injecting it into the HPLC.
-
-
Time Course Analysis:
-
Incubate the remaining test solutions at a constant temperature (e.g., 25 °C).
-
At specified time points (e.g., 1, 4, 24 hours), withdraw an aliquot, quench the reaction, and analyze by RP-HPLC.
-
-
RP-HPLC Analysis:
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of the remaining compound relative to the "time zero" sample.
-
Identify any new peaks that appear as potential degradation products.
-
Caption: Workflow for assessing the stability of this compound via RP-HPLC.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is indispensable for its effective use in research and development. While this guide provides a framework and detailed protocols for the characterization of this important building block, it is incumbent upon the researcher to perform these experiments to generate specific data relevant to their applications. Careful determination of these properties will facilitate the optimization of reaction conditions, improve the purity of synthetic peptides, and ensure the reproducibility of experimental outcomes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biobasic.com [biobasic.com]
- 3. jpt.com [jpt.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. CN109115899A - A kind of analysis method of Fmoc amino acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
The Role of Phosphotyrosine Analogs in Advancing Peptide Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of phosphotyrosine (pTyr) analogs in contemporary peptide research. As key mediators of cellular signaling, the phosphorylation of tyrosine residues governs a vast array of physiological and pathological processes. Consequently, the ability to mimic and modulate these interactions with synthetic analogs has become a cornerstone of modern drug discovery and molecular biology. This document provides a comprehensive overview of pTyr analogs, their applications in studying protein-protein interactions, and detailed methodologies for their use in the laboratory.
Introduction to Phosphotyrosine Signaling
Protein tyrosine phosphorylation is a fundamental post-translational modification that acts as a molecular switch, controlling cellular processes such as growth, differentiation, metabolism, and apoptosis.[1] This dynamic process is tightly regulated by the interplay of protein tyrosine kinases (PTKs), which catalyze the transfer of a phosphate group to tyrosine residues, and protein tyrosine phosphatases (PTPs), which remove them.[1] The resulting phosphotyrosine motifs serve as docking sites for proteins containing specialized recognition modules, most notably the Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains.[1][2] Dysregulation of these signaling pathways is a hallmark of numerous diseases, including cancer, diabetes, and inflammatory disorders, making them prime targets for therapeutic intervention.[1]
The Utility of Phosphotyrosine Analogs
The transient nature of the phosphate group on tyrosine, readily cleaved by phosphatases, presents a significant challenge for in vitro and in vivo studies. To overcome this limitation, researchers have developed a range of phosphotyrosine analogs that mimic the structure and charge of pTyr but are resistant to hydrolysis. These non-hydrolyzable analogs have become indispensable tools for:
-
Probing SH2 and PTB Domain Interactions: By incorporating pTyr analogs into synthetic peptides, researchers can create stable ligands to study the binding affinity and specificity of SH2 and PTB domains.[3]
-
Developing PTP Inhibitors: Peptides containing non-hydrolyzable pTyr analogs can act as competitive inhibitors of PTPs, serving as valuable tools for studying their function and as starting points for drug design.[4]
-
Investigating Signaling Pathways: The use of phosphatase-resistant peptides allows for the sustained activation or inhibition of specific signaling pathways, enabling a more detailed dissection of their downstream effects.
Types of Phosphotyrosine Analogs
A variety of pTyr analogs have been developed, each with distinct chemical properties. The most widely used class is the phosphonate-based analogs, where the labile P-O bond of the phosphate group is replaced with a more stable P-C bond.
| Analog Name | Abbreviation | Key Features |
| Phosphonomethyl-phenylalanine | Pmp | The phosphate ester oxygen is replaced by a methylene group. |
| Monofluoro-phosphonomethyl-phenylalanine | FPmp | A fluorine atom is added to the methylene bridge, increasing its acidity and mimicking the charge of the phosphate group more closely. |
| Difluoro-phosphonomethyl-phenylalanine | F2Pmp | Two fluorine atoms further enhance the electron-withdrawing properties, making it an excellent mimic of pTyr. |
| Carboxymethyl-phenylalanine | CMF | A non-phosphorylated analog that can serve as a stable mimic in certain contexts. |
Key Signaling Pathways Involving Phosphotyrosine
Two of the most extensively studied signaling pathways that rely on phosphotyrosine-mediated interactions are the Epidermal Growth Factor Receptor (EGFR) and the Insulin Receptor signaling pathways.
Epidermal Growth Factor Receptor (EGFR) Signaling
The EGFR pathway is a critical regulator of cell proliferation, survival, and migration. Its aberrant activation is a common driver of cancer.
Upon binding of its ligand, such as Epidermal Growth Factor (EGF), the EGFR dimerizes and undergoes autophosphorylation on multiple tyrosine residues.[5] These newly formed phosphotyrosine sites serve as docking platforms for adaptor proteins like Grb2, which contains an SH2 domain.[5] Grb2 then recruits the guanine nucleotide exchange factor SOS, leading to the activation of the small GTPase Ras.[5] This initiates a downstream kinase cascade through Raf, MEK, and ERK, ultimately resulting in changes in gene expression that promote cell proliferation and survival.[5]
Insulin Receptor Signaling
The insulin receptor signaling pathway is central to the regulation of glucose homeostasis and metabolism.[2][6] Defects in this pathway are the underlying cause of type 2 diabetes.
Binding of insulin to its receptor triggers the autophosphorylation of the intracellular domain on tyrosine residues.[7] This creates docking sites for Insulin Receptor Substrate (IRS) proteins.[7] Phosphorylated IRS then recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn converts PIP2 to PIP3.[7] PIP3 acts as a second messenger to activate PDK1 and subsequently Akt.[7] Activated Akt mediates most of the metabolic actions of insulin, including the translocation of the glucose transporter GLUT4 to the cell surface and the promotion of glycogen synthesis.[6]
Quantitative Data on Phosphotyrosine Analog Interactions
The following tables summarize key quantitative data on the binding of pTyr analogs to SH2 domains and their inhibition of PTPs. This data is crucial for selecting the appropriate analog for a given research application.
Binding Affinities (Kd) of Phosphotyrosine Analogs to SH2 Domains
| SH2 Domain | Peptide Sequence | Analog | Kd (μM) | Reference |
| Src | pYEEI | pTyr | 0.23 | [8] |
| Src | pYEEI | F2Pmp | 0.45 | [8] |
| Grb2 | pYVNV | pTyr | 0.5 | [8] |
| Grb2 | pYVNV | F2Pmp | 1.1 | [8] |
| SHP2 (N-terminal) | pYVNV | pTyr | 1.2 | [8] |
| SHP2 (N-terminal) | pYVNV | F2Pmp | 2.5 | [8] |
Inhibition Constants (Ki) of Phosphotyrosine Analogs for PTPs
| PTP | Peptide Sequence | Analog | Ki (μM) | Reference |
| PTP1B | DADE(pY)L | pTyr | 7.8 | |
| PTP1B | DADE(F2Pmp)L | F2Pmp | 2.4 | |
| SHP-1 | DADE(pY)L | pTyr | 1.5 | |
| SHP-1 | DADE(F2Pmp)L | F2Pmp | 0.5 | |
| SHP-2 | DADE(pY)L | pTyr | 3.2 | |
| SHP-2 | DADE(F2Pmp)L | F2Pmp | 1.0 |
Experimental Protocols
Detailed methodologies for the synthesis and application of pTyr analog-containing peptides are provided below.
Solid-Phase Synthesis of Peptides Containing Phosphotyrosine Analogs
This protocol outlines the manual synthesis of a peptide containing a phosphotyrosine analog using Fmoc solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-protected phosphotyrosine analog (e.g., Fmoc-Phe(PO(OBzl)2)-OH)
-
Dimethylformamide (DMF)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess piperidine.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activation mixture to the resin and shake for 1-2 hours.
-
For the phosphotyrosine analog, use the appropriately protected building block (e.g., Fmoc-Phe(PO(OBzl)2)-OH).
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
-
Peptide Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide fractions to obtain a white powder.
SH2 Domain Binding Assay using Fluorescence Polarization
Fluorescence polarization (FP) is a powerful technique to measure the binding affinity between a fluorescently labeled peptide and a protein.[9]
Materials:
-
Fluorescently labeled phosphopeptide (e.g., FITC-pYEEI)
-
Purified SH2 domain
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
384-well black microplate
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare Serial Dilutions: Prepare a serial dilution of the SH2 domain in the binding buffer.
-
Prepare Peptide Solution: Prepare a solution of the fluorescently labeled phosphopeptide at a constant concentration (typically in the low nanomolar range).
-
Plate Setup:
-
Add a fixed volume of the fluorescently labeled peptide solution to each well of the 384-well plate.
-
Add an equal volume of the serially diluted SH2 domain to the wells.
-
Include control wells with only the labeled peptide (for minimum polarization) and wells with a high concentration of a known binding partner (for maximum polarization).
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis:
-
Plot the fluorescence polarization values as a function of the SH2 domain concentration.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd).
-
Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This colorimetric assay measures the activity of a PTP by detecting the release of inorganic phosphate from a phosphopeptide substrate.
Materials:
-
Purified PTP enzyme (e.g., PTP1B)
-
Phosphopeptide substrate (e.g., DADEpYL)
-
PTP assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Phosphotyrosine analog inhibitor
-
Malachite Green Phosphate Detection Kit
-
96-well clear microplate
-
Plate reader
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the pTyr analog inhibitor in the PTP assay buffer.
-
Enzyme and Substrate Preparation:
-
Dilute the PTP enzyme to the working concentration in the assay buffer.
-
Prepare the phosphopeptide substrate solution in the assay buffer.
-
-
Assay Setup:
-
Add the serially diluted inhibitor to the wells of the 96-well plate.
-
Add the PTP enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the phosphopeptide substrate to each well.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction and Detect Phosphate:
-
Stop the reaction and detect the released inorganic phosphate by adding the Malachite Green reagent according to the manufacturer's instructions.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (typically around 620-650 nm).
-
Data Analysis:
-
Plot the absorbance as a function of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of inhibitor that reduces the enzyme activity by 50%. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
Conclusion
Phosphotyrosine analogs are indispensable tools in modern peptide research, providing stable and reliable probes to dissect the intricate world of cellular signaling. By offering resistance to enzymatic degradation, these molecules have enabled researchers to overcome the inherent instability of the phosphotyrosine modification, leading to significant advances in our understanding of SH2 domain-mediated interactions and PTP function. The detailed protocols and quantitative data provided in this guide are intended to empower researchers to effectively utilize these powerful reagents in their own investigations, ultimately contributing to the development of novel therapeutics for a wide range of diseases.
References
- 1. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin Receptor Signaling in Normal and Insulin-Resistant States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | SH2 Domain Binding: Diverse FLVRs of Partnership [frontiersin.org]
- 4. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 5. youtube.com [youtube.com]
- 6. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 8. Specificity and regulation of phosphotyrosine signaling through SH2 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization (FP) Assays for Monitoring Peptide‐Protein or Nucleic Acid‐Protein Binding | Semantic Scholar [semanticscholar.org]
The Lynchpin for Cellular Inquiry: A Technical Guide to Pivaloyloxymethyl-Protected Phosphotyrosine
For Researchers, Scientists, and Drug Development Professionals
The transient and often low-abundance nature of protein tyrosine phosphorylation presents a significant challenge in dissecting its role in cellular signaling. Pivaloyloxymethyl (POM)-protected phosphotyrosine has emerged as a critical tool for overcoming the inherent limitations of studying phosphotyrosine-dependent processes. By masking the dianionic phosphate group, the POM moiety renders phosphotyrosine-containing molecules cell-permeable, enabling researchers to probe intracellular signaling pathways with unprecedented control. This technical guide provides an in-depth exploration of the key features of POM-protected phosphotyrosine, including its synthesis, mechanism of action, and application in experimental systems.
Core Features of POM-Protected Phosphotyrosine
The pivaloyloxymethyl protecting group is a prodrug strategy designed to enhance the lipophilicity and cell permeability of phosphotyrosine-containing peptides and small molecules. At physiological pH, the phosphate group of phosphotyrosine is doubly negatively charged, severely limiting its ability to cross the hydrophobic cell membrane. The POM group neutralizes this charge, facilitating passive diffusion into the cell.
Once inside the cell, the POM groups are rapidly cleaved by ubiquitous intracellular esterases, releasing the active, phosphorylated molecule. This intracellular unmasking ensures that the phosphotyrosine mimic can interact with its intended targets, such as SH2 domains of signaling proteins, thereby activating or inhibiting specific pathways. This approach has proven successful for delivering a variety of phosphate-containing molecules into cells.[1][2][3]
Key Advantages:
-
Enhanced Cell Permeability: The primary advantage of POM protection is the significant increase in cell membrane permeability, allowing for the study of intracellular phosphotyrosine signaling events.
-
Intracellular Activation: Cleavage by intracellular esterases ensures that the active phosphotyrosine is released at the site of action.
-
Broad Applicability: The POM prodrug strategy has been successfully applied to a range of phosphotyrosine-containing molecules, including inhibitors of specific signaling proteins like STAT3 and SOCS2.[1][2]
Quantitative Data Summary
The following tables summarize the available quantitative data on the permeability and stability of POM-protected phosphonate/phosphate prodrugs. It is important to note that direct comparative data for POM-protected phosphotyrosine versus its unprotected counterpart is limited in the literature. The data presented here is for structurally related compounds and serves as a strong indicator of the efficacy of the POM prodrug strategy.
Table 1: Cell Permeability and Intracellular Concentration
| Compound | Cell Line | Incubation Time (hours) | Initial Concentration (µM) | Apparent Permeability Coefficient (Papp) (cm/s) | Intracellular Concentration of Active Drug (mM) | Reference |
| bis(POM)-PMEA | Caco-2 | 3 | 50 | 8.8% transport of total PMEA | ~1.2 | [4] |
| Propranolol (High Permeability Control) | Caco-2 | - | - | >20 x 10⁻⁶ | - | [5] |
| Atenolol (Low Permeability Control) | Caco-2 | - | - | <1 x 10⁻⁶ | - | [4] |
Table 2: Stability in Human Plasma
| Compound | Prodrug Moiety | Half-life (t½) in Human Serum/Plasma | Reference |
| Adefovir Dipivoxil | bis-POM | < 5 minutes | [3] |
| Tenofovir Dipivoxil | bis-POM | 14.8 hours (in dogs) | [6] |
| Aryl/Acyloxy Prodrug 13b | p-iPr phenyl ester and cyclohexyl acyloxyester | > 12 hours | [2] |
| bis(t-Bu-SATE)-PMEA | S-acyl-2-thioethyl (SATE) | > 50-fold increase compared to bis(POM) | [7] |
Experimental Protocols
Synthesis of a POM-Protected Phosphotyrosine Building Block
This section provides a representative, detailed protocol for the synthesis of a key building block for solid-phase peptide synthesis, Fmoc-Tyr(PO(OBzl)OPOM)-OH, based on established chemical principles for phosphoramidite and POM chemistry.
Objective: To synthesize Nα-Fmoc-O-[benzyl(pivaloyloxymethyl)phospho]-L-tyrosine for use in solid-phase peptide synthesis.
Materials:
-
Fmoc-Tyr-OH
-
Benzyl N,N-diisopropylphosphoramidite
-
1H-Tetrazole
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Chloromethyl pivalate (POM-Cl)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile (MeCN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Phosphitylation:
-
Dissolve Fmoc-Tyr-OH (1 equivalent) and 1H-Tetrazole (0.45 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl N,N-diisopropylphosphoramidite (1.1 equivalents) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Add m-CPBA (1.2 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude phosphotriester.
-
-
POMylation:
-
Dissolve the crude phosphotriester (1 equivalent) and K₂CO₃ (1.5 equivalents) in anhydrous DMF.
-
Add chloromethyl pivalate (POM-Cl, 1.2 equivalents).
-
Heat the reaction to 60 °C and stir for 4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature and pour into water.
-
Extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired product, Fmoc-Tyr(PO(OBzl)OPOM)-OH.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ³¹P NMR, and mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol details the use of CETSA to confirm the intracellular target engagement of a POM-protected phosphotyrosine inhibitor.
Objective: To determine if a POM-protected inhibitor stabilizes its target protein against thermal denaturation in intact cells.
Materials:
-
Cell line expressing the target protein of interest
-
Complete cell culture medium
-
Opti-MEM or other serum-free medium
-
POM-protected phosphotyrosine inhibitor
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Apparatus for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for the target protein
-
Appropriate secondary antibody
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density in culture plates and grow overnight.
-
The following day, treat the cells with the desired concentrations of the POM-protected inhibitor or DMSO vehicle control in serum-free medium.
-
Incubate for a sufficient time to allow for cell penetration and prodrug cleavage (e.g., 1-4 hours).
-
-
Thermal Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler across a range of temperatures (e.g., 40-70 °C) for 3 minutes, followed by a 3-minute incubation at room temperature. Include an unheated control sample.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4 °C to pellet aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each supernatant.
-
Normalize the protein concentrations of all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the band intensity as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, intracellular engagement.
-
In Vivo Pharmacokinetic Study
This protocol provides a general framework for assessing the pharmacokinetic properties of a POM-protected phosphotyrosine prodrug in a rodent model.
Objective: To determine the plasma concentration-time profile, bioavailability, and tissue distribution of a POM-protected phosphotyrosine prodrug and its active metabolite.
Materials:
-
Rodent model (e.g., mice or rats)
-
POM-protected phosphotyrosine prodrug
-
Vehicle for administration (e.g., a mixture of PEG400 and saline)
-
Dosing syringes and needles (for oral gavage and intravenous injection)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
-
Tissue homogenization equipment
Procedure:
-
Animal Dosing:
-
Divide the animals into two groups for intravenous (IV) and oral (PO) administration.
-
Administer a single dose of the POM-protected prodrug to each animal. For the IV group, inject the drug into a tail vein. For the PO group, administer the drug via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Tissue Collection (optional):
-
At the final time point, euthanize the animals and collect relevant tissues (e.g., liver, kidney, tumor).
-
Homogenize the tissues for subsequent analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of the intact prodrug and the active phosphotyrosine metabolite in plasma and tissue homogenates.
-
Analyze the collected samples.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the prodrug and its metabolite versus time for both IV and PO administration.
-
Calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Oral bioavailability (F%) calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
Analyze tissue homogenates to determine the tissue distribution of the prodrug and its metabolite.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways where POM-protected phosphotyrosine can be applied, as well as a typical experimental workflow.
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling cascade, a key target for POM-pTyr probes.
SOCS2-Mediated Protein Degradation
Caption: SOCS2 E3 ligase pathway, a process studied with POM-pTyr inhibitors.
Experimental Workflow for Using POM-Protected Phosphotyrosine
Caption: A typical workflow for investigating POM-protected phosphotyrosine.
Conclusion
Pivaloyloxymethyl-protected phosphotyrosine represents a powerful chemical tool that has significantly advanced our ability to study the intricate roles of tyrosine phosphorylation in cellular signaling. By providing a reliable method for introducing non-hydrolyzable phosphotyrosine mimics into the intracellular environment, the POM prodrug strategy enables researchers to dissect complex signaling networks, validate drug targets, and develop novel therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to leverage this invaluable technology in their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced Plasma Stability and Potency of Aryl/Acyloxy Prodrugs of a BTN3A1 Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reversible phosphorylation of tyrosine residues is a cornerstone of cellular signaling, meticulously orchestrated by protein tyrosine kinases and phosphatases. The study of these pathways, and the development of therapeutics to modulate them, often requires sophisticated chemical tools. Pivaloyloxymethyl (POM)-protected amino acids, particularly Fmoc-Tyr(POMe)-OH, represent a promising strategy for creating cell-permeable prodrugs of phosphotyrosine-containing peptides. These prodrugs can effectively deliver phosphorylated substrates or inhibitors into cells, where endogenous esterases cleave the POM group, releasing the active phosphopeptide. This technical guide provides a comprehensive overview of the commercial landscape of related, protected tyrosine derivatives, a detailed theoretical protocol for the synthesis of the non-commercially available this compound, and its potential application in the context of receptor tyrosine kinase (RTK) signaling pathways.
Commercial Availability of O-Protected Fmoc-Tyrosine Derivatives
| Compound | Protecting Group | Key Features | Representative Suppliers |
| Fmoc-Tyr(tBu)-OH | tert-Butyl (tBu) | Acid-labile (cleaved by TFA). Stable to piperidine. Widely used in Fmoc-SPPS. | Sigma-Aldrich, LifeTein, CEM Corporation |
| Fmoc-Tyr(Me)-OH | Methyl (Me) | Stable to TFA and piperidine. Requires strong acid (e.g., HBr/AcOH) for cleavage. | Sigma-Aldrich, Aapptec, Simson Pharma |
| Fmoc-Tyr(Et)-OH | Ethyl (Et) | Similar stability profile to the methyl ether. | Not as common, available from some specialized suppliers. |
| Fmoc-Tyr(Bzl)-OH | Benzyl (Bzl) | Cleaved by catalytic hydrogenation or strong acid (HF). Stable to TFA and piperidine. | Chem-Impex, Aapptec, P3 BioSystems |
| Fmoc-Tyr(PO(NMe2)2)-OH | Bis(dimethylamino)phosphinyl | Precursor for phosphotyrosine. The protecting group is removed with aqueous acid. | Sigma-Aldrich, Scientific Laboratory Supplies |
| Fmoc-Tyr(PO3H2)-OH | Phosphate | Directly incorporates phosphotyrosine. Can present solubility and coupling challenges. | Sapphire North America, Sigma-Aldrich, Iris Biotech |
Note: Pricing and availability are subject to change. Please consult the suppliers' websites for the most current information.
For projects requiring the specific attributes of the POM protecting group, such as enzymatic cleavage to generate a phosphotyrosine mimic intracellularly, custom synthesis of this compound is necessary. Several companies offer custom peptide synthesis services and may be able to synthesize this derivative upon request.[1][2][3][4][5]
Proposed Synthesis of this compound
The synthesis of this compound involves the protection of the phenolic hydroxyl group of Fmoc-L-tyrosine with a pivaloyloxymethyl group. This can be achieved by reacting the phenoxide of Fmoc-L-tyrosine with chloromethyl pivalate (POM-Cl). The following is a detailed, theoretical experimental protocol based on standard organic chemistry procedures for the O-alkylation of phenols.
Experimental Protocol: Synthesis of this compound
Materials:
-
Fmoc-L-tyrosine (Fmoc-Tyr-OH)
-
Chloromethyl pivalate (POM-Cl)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Fmoc-L-tyrosine (1 equivalent).
-
Solvent and Base Addition: Dissolve the Fmoc-L-tyrosine in anhydrous DMF. Add anhydrous potassium carbonate or cesium carbonate (1.5-2.0 equivalents). The use of cesium carbonate may lead to higher yields due to the increased solubility of the cesium phenoxide intermediate.
-
Addition of Alkylating Agent: To the stirred suspension, add chloromethyl pivalate (1.1-1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting Fmoc-L-tyrosine spot and the appearance of a new, less polar product spot. The reaction may take several hours to reach completion.
-
Workup:
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Studying Receptor Tyrosine Kinase (RTK) Signaling
Receptor tyrosine kinases are a class of cell surface receptors that play a pivotal role in regulating cellular processes such as growth, differentiation, and metabolism. Their signaling cascades are initiated by the binding of an extracellular ligand, which induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. These phosphotyrosine residues serve as docking sites for downstream signaling proteins containing Src homology 2 (SH2) or phosphotyrosine-binding (PTB) domains.
A key example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in various cancers. The use of POM-protected phosphotyrosine-containing peptides that mimic the docking sites on activated EGFR can be a powerful tool to study the recruitment and activation of specific downstream effectors. Once inside the cell, the POM groups are removed by cellular esterases, unveiling the phosphotyrosine residue and allowing it to interact with its target SH2 or PTB domain-containing proteins, thereby activating or inhibiting the signaling cascade.
References
Methodological & Application
Application Notes and Protocols for the Coupling of Fmoc-Tyr(POMe)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the efficient coupling of each amino acid is critical to the overall yield and purity of the final peptide. The choice of coupling reagent is a key parameter that can significantly influence the success of a synthesis, particularly when incorporating amino acids with bulky or sensitive side-chain protecting groups. Fmoc-Tyr(POMe)-OH, a derivative of tyrosine where the phenolic hydroxyl group is protected by a pivaloyloxymethyl (POM) group, is utilized in the synthesis of peptide prodrugs. The POM group can be cleaved intracellularly by esterases to release the native phosphotyrosine, making it a valuable tool in studying phosphorylation-dependent signaling pathways.
The steric hindrance and potential electronic effects of the POM group can impact the kinetics and efficiency of the coupling reaction. Therefore, the selection of an appropriate coupling reagent and a well-defined protocol are paramount for achieving high coupling yields and minimizing side reactions. These application notes provide a summary of common coupling reagents and detailed protocols for their use with this compound, based on established methodologies in SPPS.
Data Presentation: Coupling Efficiency of this compound
| Coupling Reagent | Reagent Type | Typical Purity/Yield | Notes |
| HATU | Uronium Salt | >95% | Often the reagent of choice for difficult couplings due to its high reactivity and ability to suppress racemization. |
| HBTU | Uronium Salt | >90% | A widely used and effective coupling reagent, slightly less reactive than HATU but a reliable choice for most applications. |
| PyBOP | Phosphonium Salt | >90% | A robust coupling reagent, though its efficiency can sometimes be lower than uronium salts for particularly hindered amino acids. |
| DIC/HOBt | Carbodiimide | 85-95% | A cost-effective and widely used method. The efficiency can be sequence-dependent and may require longer reaction times or double coupling. |
Note: The purity and yield are estimates and can be highly dependent on the specific peptide sequence, resin, and reaction conditions. It is always recommended to perform a test coupling and monitor the reaction to optimize conditions for a specific synthesis.
Experimental Protocols
The following are detailed protocols for the coupling of this compound to a solid support. These protocols are based on standard Fmoc-SPPS procedures.
General Resin Preparation
-
Swell the resin (e.g., Rink Amide, Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF. This is typically done in two steps: a brief initial treatment (1-2 minutes) followed by a longer treatment (15-20 minutes).
-
Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.
Coupling Protocol using HATU
-
Activation Solution: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) in DMF.
-
Pre-activation: Gently agitate the activation solution for 1-5 minutes at room temperature.
-
Coupling: Add the pre-activated solution to the prepared resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated (double coupling).
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
Coupling Protocol using HBTU
-
Activation Solution: In a separate vial, dissolve this compound (3-5 equivalents), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Pre-activation: Gently agitate the activation solution for 1-5 minutes at room temperature.
-
Coupling: Add the pre-activated solution to the prepared resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction for completion using a qualitative test.
-
Washing: After complete coupling, drain the solution and wash the resin with DMF (3-5 times).
Coupling Protocol using PyBOP
-
Activation Solution: In a separate vial, dissolve this compound (3-5 equivalents), PyBOP (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Pre-activation: Gently agitate the activation solution for 1-5 minutes at room temperature.
-
Coupling: Add the pre-activated solution to the prepared resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction for completion using a qualitative test.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
Coupling Protocol using DIC/HOBt
-
Solution Preparation: In a separate vial, dissolve this compound (3-5 equivalents) and 1-hydroxybenzotriazole (HOBt) (3-5 equivalents) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the prepared resin.
-
Activation: Add N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) to the reaction vessel.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. Note that the reaction may be slower than with onium salt reagents.
-
Monitoring: Monitor the reaction for completion using a qualitative test. Double coupling may be necessary.
-
Washing: After complete coupling, drain the solution and wash the resin with DMF (3-5 times).
Mandatory Visualizations
Caption: General workflow for the coupling of this compound in SPPS.
Caption: Chemical activation pathway for amide bond formation in SPPS.
Application Notes and Protocols for the Deprotection of Dimethyl-Protected Phosphotyrosine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Reversible tyrosine phosphorylation is a critical cellular signaling mechanism orchestrated by protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[1][2] The resulting phosphotyrosine (pY) residues are recognized by specific binding domains, such as SH2 and PTB, propagating signals that regulate cell growth, metabolism, and differentiation.[1] In chemical peptide synthesis and the development of phosphotyrosine-based therapeutics, protecting the phosphate group is essential. The dimethyl (PO3Me2) group is a common protecting strategy. Its effective and clean removal is crucial for synthesizing functional phosphopeptides and activating phosphotyrosine-based prodrugs. This document provides detailed strategies and protocols for the deprotection of dimethyl-protected phosphotyrosine.
Deprotection Strategies
The removal of methyl groups from a phosphate-tyrosine residue can be achieved through chemical or enzymatic methods. The choice of method depends on the overall chemical structure of the peptide, the presence of other sensitive functional groups, and the desired reaction conditions.
Chemical Deprotection: Hard Acid Cleavage with SN2 Nucleophilic Attack
A robust and widely used method for cleaving phosphate methyl esters is treatment with a strong acid in the presence of a soft nucleophile. A common reagent cocktail is a two-step, one-pot system utilizing trimethylsilyl trifluoromethanesulfonate (TMSOTf) and thioanisole in trifluoroacetic acid (TFA).[3]
The mechanism involves the protonation of the phosphate oxygen by the strong acid, making the methyl group susceptible to SN2 attack by a nucleophile like the sulfur atom of thioanisole or the bromide ion from bromotrimethylsilane (TMSBr).[3][4] This approach is effective but requires careful optimization to avoid side reactions, especially with sensitive residues like methionine (Met) and tryptophan (Trp).[3]
Enzymatic Deprotection: A Mild and Selective Alternative
Enzymatic methods offer a milder alternative for deprotection, proceeding under physiological conditions with high selectivity. While direct enzymatic deprotection of phosphotyrosine dimethyl esters is less commonly documented in peptide synthesis literature, the principle is well-established for other esters. Enzymes like esterases from Bacillus subtilis or lipases from Candida antarctica (CAL-A) have been shown to efficiently remove methyl and benzyl protecting groups from carboxyl moieties in high yields without affecting other functional groups.[5] This suggests that phosphatases or engineered esterases could be employed for the selective cleavage of phosphate methyl esters, a particularly attractive strategy for prodrug activation in a biological context.
Quantitative Data Summary
The following table summarizes quantitative data for a chemical deprotection method applied to a 19-residue MAP-kinase peptide containing two phosphoamino acids.[3]
| Parameter | Value | Conditions / Reagents | Source |
| Protecting Group | Dimethyl (PO3Me2) | On Tyrosine residue | [3] |
| Deprotection Method | Two-step, one-pot acidolysis | - | [3] |
| Step 1 Reagent | 1 M TMSOTf-thioanisole in TFA | With m-cresol (5%) and EDT (5%) | [3] |
| Step 2 Reagent | Step 1 reagent + DMS-TMSOTf | (30:20 to 40:10 v/v) | [3] |
| Overall Yield | 24% | Based on the initial protected resin | [3] |
| Key Advantage | High yield without significant side reactions | Minimal loss or migration of phosphate groups | [3] |
Experimental Protocols
Protocol 1: Chemical Deprotection of Dimethyl-Protected Phosphotyrosine Peptides on Resin
This protocol is based on the two-step, one-pot method for cleaving dimethyl phosphate protecting groups from a peptide synthesized on a solid support.[3]
Materials:
-
Protected peptide-resin containing Tyr(PO3Me2)
-
Trifluoroacetic acid (TFA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Thioanisole
-
m-Cresol
-
1,2-ethanedithiol (EDT)
-
Dimethyl sulfide (DMS)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Reaction vessel suitable for solid-phase peptide synthesis
-
HPLC system for purification
-
Mass spectrometer for analysis
Procedure:
-
Resin Preparation: Swell the peptide-resin in a suitable solvent like DCM in the reaction vessel.
-
Reagent Preparation (Step 1): Prepare the first deprotection cocktail: 1 M TMSOTf-thioanisole in TFA, supplemented with m-cresol (5% v/v) and EDT (5% v/v) as scavengers.
-
First Deprotection Step: Add the Step 1 reagent to the resin. Allow the reaction to proceed at room temperature for the optimized duration (typically 1-2 hours). This step is considered a "high-acidic" treatment.
-
Reagent Modification (Step 2): To the same reaction vessel, add a mixture of DMS and TMSOTf (e.g., in a 30:20 or 40:10 v/v ratio) to modify the reagent cocktail. This creates a "low-acidic" environment that facilitates the SN2 cleavage of the second methyl group.[3]
-
Second Deprotection Step: Allow the second step to proceed for an additional 1-2 hours at room temperature.
-
Peptide Cleavage and Precipitation: Filter the reaction mixture to collect the TFA solution containing the cleaved peptide. Evaporate the TFA under a stream of nitrogen. Precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the peptide using reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the final phosphopeptide by mass spectrometry.
Visualizations
Signaling Pathway Involving Phosphotyrosine
Caption: A simplified signaling pathway initiated by Receptor Tyrosine Kinase (RTK) activation.
Experimental Workflow for Chemical Deprotection
Caption: Workflow for the one-pot chemical deprotection of dimethyl-protected phosphotyrosine.
References
- 1. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Phosphorylated Peptides: A Guide to Utilizing Fmoc-Protected Phosphotyrosine Analogs
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The synthesis of phosphorylated peptides is a cornerstone of modern biomedical research, enabling the study of signal transduction pathways, kinase activity, and the development of novel therapeutics. Tyrosine phosphorylation, in particular, plays a pivotal role in regulating a multitude of cellular processes. This document provides detailed protocols and data for the application of Fmoc-protected phosphotyrosine derivatives in solid-phase peptide synthesis (SPPS), with a focus on commonly used protecting groups for the phosphate moiety.
Clarification on Fmoc-Tyr(POMe)-OH: Initial inquiries regarding this compound, where POMe stands for pivaloyloxymethyl, suggest a potential interest in a prodrug approach for phosphopeptides. The POMe group is known to mask the negative charges of a phosphate, potentially improving cell permeability, and is cleaved intracellularly by esterases. However, it is important to note that This compound is not a commercially available or widely cited reagent for the direct incorporation of a POMe-protected phosphotyrosine into peptides during standard Fmoc-SPPS. The more established and recommended strategy for synthesizing phosphotyrosine-containing peptides involves the use of Fmoc-tyrosine derivatives with other phosphate protecting groups, such as benzyl (Bzl), tert-butyl (tBu), or dimethylamino ((NMe2)2). This guide will therefore focus on the application of these well-validated building blocks.
Phosphotyrosine-containing peptides are invaluable tools for:
-
Studying Protein-Protein Interactions: Mimicking phosphorylated domains to investigate binding affinities with SH2 (Src Homology 2) and other phosphotyrosine-binding domains.
-
Investigating Enzyme Kinetics: Serving as substrates for protein tyrosine phosphatases (PTPs) and as inhibitors for protein tyrosine kinases (PTKs).
-
Drug Discovery: Acting as lead compounds for the development of therapeutics that modulate signaling pathways.
-
Antibody Production: Generating specific antibodies that recognize phosphorylated epitopes.
The choice of phosphate protecting group is critical and depends on the specific peptide sequence and desired cleavage strategy. The following sections provide a comparative overview and detailed protocols for the most common Fmoc-phosphotyrosine derivatives.
Comparative Data of Fmoc-Phosphotyrosine Derivatives
The selection of the appropriate Fmoc-phosphotyrosine derivative is crucial for the successful synthesis of phosphopeptides. The following table summarizes the characteristics and performance of commonly used derivatives.
| Derivative | Protecting Group | Key Features | Typical Coupling Conditions | Cleavage/Deprotection | Reported Crude Purity (%) | Overall Yield (%) |
| Fmoc-Tyr(PO(OBzl)OH)-OH | Monobenzyl | Most frequently used; partially protected phosphate can cause issues during coupling.[1] | HCTU/HATU (5 eq.), DIPEA (15 eq.), DMF, 1-2h.[1] | TFA-based cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 1-2 hours.[1] | 7.7 - 37.2[2] | 3.6 - 33.6[2] |
| Fmoc-Tyr(PO3tBu2)-OH | Di-tert-butyl | Fully protected phosphate, compatible with various coupling methods.[2] | Standard coupling reagents (e.g., HBTU/HOBt, DIC/HOBt). | TFA-based cleavage cocktail simultaneously removes tBu groups and cleaves from resin.[2] | Generally high, with low contamination of non-phosphorylated peptide.[3] | High[4] |
| Fmoc-Tyr(PO(NMe2)2)-OH | Bis(dimethylamino) | Fully protected, good solubility, compatible with all coupling methods.[5] | Standard coupling reagents (e.g., PyBOP/DIPEA, TBTU/DIPEA, DIC/HOBt).[6] | Two-step deprotection: 1. TFA cleavage from resin. 2. Acid-catalyzed hydrolysis of the phosphorodiamidate (e.g., 90% aq. TFA).[5] | High[6] | Good[6] |
Signaling Pathways Involving Tyrosine Phosphorylation
Tyrosine phosphorylation is a key event in many signaling pathways that control cell growth, proliferation, differentiation, and metabolism. The synthetic phosphopeptides generated using the described methods can be instrumental in dissecting these complex networks.
References
- 1. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02543H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. vapourtec.com [vapourtec.com]
- 6. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
Application Notes and Protocols for the Incorporation of Fmoc-Tyr(POMe)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) of peptides and proteins, such as phosphorylation, play a critical role in regulating a vast array of cellular processes. The synthesis of peptides containing phosphorylated amino acids is therefore of significant interest for studying signal transduction, developing kinase inhibitors, and creating novel therapeutic agents. Fmoc-Tyr(POMe)-OH, or N-α-(9-fluorenylmethoxycarbonyl)-O-[(pivaloyloxymethoxy)phosphinyl]-L-tyrosine, is a specialized building block for solid-phase peptide synthesis (SPPS). The pivaloyloxymethyl (POM) group serves as a pro-drug moiety on the phosphate group, designed to be cleaved intracellularly by esterases. This allows for the synthesis of phosphopeptide prodrugs with improved cell permeability.
This document provides a detailed guide for the incorporation of this compound into a peptide sequence using Fmoc-based SPPS. The protocols outlined below are based on established methods for similar phosphotyrosine derivatives and the known chemistry of the POM protecting group.
Properties of this compound
A thorough understanding of the properties of this specialized amino acid derivative is crucial for its successful application.
| Property | Description |
| Chemical Formula | C₃₀H₃₂NO₉P |
| Molecular Weight | 581.55 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |
| Fmoc Group | Base-labile; removed by piperidine in DMF |
| POM Group | Stable to standard Fmoc deprotection and TFA cleavage conditions. Designed for enzymatic cleavage in vivo. |
| Phosphate Group | The mono-POM protected phosphate is a phosphodiester, which is more stable than a phosphomonoester during synthesis. |
Experimental Protocols
Resin Selection and Preparation
Standard resins for Fmoc-SPPS, such as Rink Amide or Wang resin, can be utilized depending on the desired C-terminus of the peptide (amide or carboxylic acid, respectively).
Protocol:
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for at least 30 minutes.
-
Wash the resin three times with DMF.
-
Proceed with the deprotection of the Fmoc group from the resin if it is pre-loaded with an Fmoc-protected linker.
Fmoc Deprotection
The Fmoc protecting group is removed using a solution of piperidine in DMF.
Protocol:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the reaction vessel.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
Coupling of this compound
The coupling of this compound is a critical step and requires efficient activation. Uronium-based coupling reagents are recommended.
Protocol:
-
Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent such as HCTU or HATU (3-5 equivalents), and an organic base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in a minimal amount of DMF.
-
Coupling: Add the activation mixture to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test or other qualitative test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.
Capping (Optional)
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
Protocol:
-
After the coupling step, wash the resin with DMF.
-
Add a solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA) to the resin.
-
Agitate for 15-30 minutes.
-
Wash the resin thoroughly with DMF.
Chain Elongation
Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence according to standard Fmoc-SPPS protocols.
Cleavage and Final Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. The POM group will remain intact under these conditions.
Protocol:
-
Wash the fully assembled peptide-resin with dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail. A standard cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Data Presentation
Table 1: Recommended Reagent Equivalents for Coupling
| Reagent | Equivalents (relative to resin loading) |
| This compound | 3 - 5 |
| HCTU/HATU | 3 - 5 |
| DIPEA | 6 - 10 |
Table 2: Common Side Reactions and Mitigation Strategies
| Side Reaction | Cause | Mitigation Strategy |
| Incomplete Coupling | Steric hindrance of the bulky protected amino acid. | Use a higher excess of reagents; increase coupling time; consider a more potent coupling agent like HATU. |
| Racemization | Can occur during the activation step. | Use of additives like Oxyma Pure® can suppress racemization. |
| Deletion Sequences | Incomplete Fmoc deprotection or incomplete coupling. | Ensure complete deprotection and coupling at each step by monitoring with a qualitative test (e.g., Kaiser test). Perform a capping step. |
Visualizations
Experimental Workflow for Incorporating this compound
Application Notes and Protocols: Utilizing Fmoc-Tyr(POMe)-OH for Advanced Studies in Protein Phosphorylation
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the study of protein phosphorylation and signal transduction.
Introduction: The Critical Role of Tyrosine Phosphorylation
Protein phosphorylation is a fundamental post-translational modification that acts as a molecular switch, regulating a vast array of cellular processes including signal transduction, cell cycle progression, and apoptosis.[1] Tyrosine phosphorylation, mediated by protein tyrosine kinases (PTKs) and reversed by protein tyrosine phosphatases (PTPs), is a key event in many signaling cascades.[2] The classical receptor tyrosine kinase (RTK) signaling pathway, for instance, is initiated by ligand binding, leading to receptor dimerization and autophosphorylation of specific tyrosine residues.[3] These phosphorylated tyrosines then serve as docking sites for downstream signaling proteins containing Src Homology 2 (SH2) or phosphotyrosine-binding (PTB) domains, thereby propagating the signal.[4][5]
Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making PTKs major targets for therapeutic intervention.[6] The study of these intricate signaling networks relies heavily on the availability of precisely defined tools, such as synthetic phosphopeptides. These peptides are invaluable for a multitude of applications, including:
-
Kinase activity assays: Serving as specific substrates to measure the enzymatic activity of tyrosine kinases and to screen for potential inhibitors.[1]
-
Antibody production and characterization: Acting as antigens to generate highly specific antibodies that can detect phosphorylated proteins.
-
Probing protein-protein interactions: Facilitating the study of interactions between phosphotyrosines and their binding partners.[7]
The chemical synthesis of phosphopeptides, however, presents significant challenges, primarily due to the lability of the phosphate group. To address this, various protecting group strategies have been developed for solid-phase peptide synthesis (SPPS). Among these, the use of pivaloyloxymethyl (POM) as a protecting group for the phosphate moiety of tyrosine offers distinct advantages. Fmoc-Tyr(POMe)-OH provides a stable building block for SPPS, with the POMe group being readily cleavable under mild conditions post-synthesis.
Data Presentation: Comparison of Phosphotyrosine Protecting Groups in SPPS
The choice of protecting group for the phosphate moiety is critical for the successful synthesis of phosphopeptides. Below is a qualitative comparison of commonly used strategies. Direct quantitative comparisons of coupling yields and cleavage efficiencies are often sequence-dependent and not always available in a standardized format in the literature.
| Protecting Group Strategy | Key Advantages | Key Disadvantages | Typical Coupling Conditions | Typical Cleavage Conditions |
| Pivaloyloxymethyl (POM) | Stable to standard SPPS conditions. Cleavable under mild, non-acidic conditions. Can improve cell permeability of the final peptide.[8] | Can be introduced on-resin, but the pre-synthesized monomer is often preferred. | Standard coupling reagents (e.g., HBTU/DIPEA). | Mildly basic or nucleophilic conditions. |
| Benzyl (OBzl) | Commercially available and widely used. | Can be partially cleaved during Fmoc deprotection with piperidine.[9] Requires strong acidic conditions (e.g., TFMSA or TMSBr) for complete removal, which can cause side reactions.[9] Prone to β-elimination. | Uronium-based reagents (e.g., HBTU, HATU) are preferred over carbodiimides. | Strong acids like TFMSA or TMSBr in TFA. |
| tert-Butyl (tBu) | Stable to Fmoc deprotection. Cleaved simultaneously with other tBu-based side-chain protecting groups and the resin linkage. | Can be sterically hindering, potentially lowering coupling efficiency. | Standard coupling reagents. | Strong acid (e.g., TFA). |
| Unprotected (PO3H2) | No final deprotection step needed for the phosphate group. Cost-effective. | Can significantly lower coupling efficiency due to the charged phosphate group. Potential for side reactions like pyrophosphate formation. | Requires strong activating agents like HATU and a large excess of DIPEA. | Not applicable. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Phosphopeptide using this compound
This protocol outlines the manual synthesis of a phosphotyrosine-containing peptide on a Rink Amide resin using a pre-synthesized this compound monomer.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
O-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and allow to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence. Incorporate this compound at the desired position using the same coupling protocol.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry under vacuum.
-
Cleavage and Global Deprotection:
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the peptide.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice to remove scavengers.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: In Vitro Tyrosine Kinase Assay
This protocol provides a general framework for measuring the activity of a tyrosine kinase using a synthetic phosphopeptide substrate.
Materials:
-
Purified tyrosine kinase
-
Synthetic peptide substrate (containing a tyrosine residue within a kinase recognition motif)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
Adenosine triphosphate (ATP)
-
Kinase inhibitor (for inhibition studies)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
White, opaque 96-well microplate
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing the kinase reaction buffer and the synthetic peptide substrate at the desired final concentration.
-
If testing inhibitors, prepare serial dilutions of the inhibitor in the kinase reaction buffer.
-
Add the purified tyrosine kinase to the master mix (or inhibitor dilutions).
-
Aliquot the kinase/substrate/inhibitor mixture into the wells of the microplate.
-
-
Initiate Kinase Reaction:
-
Prepare an ATP solution in kinase reaction buffer. The final concentration should be at or near the Km of the kinase for ATP.
-
Add the ATP solution to each well to start the reaction.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
For inhibitor studies, plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 4. Protein Tyrosine Kinases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chemotaxis.semmelweis.hu [chemotaxis.semmelweis.hu]
- 6. Assays for tyrosine phosphorylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of phosphotyrosine-containing peptides and their use as substrates for protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Tyr(POMe)-OH in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, kinase inhibitors have emerged as a crucial class of therapeutic agents. A significant challenge in the design of peptide-based kinase inhibitors that mimic phosphorylated substrates is the inherent instability and poor cell permeability of the phosphate group in phosphotyrosine (pTyr).
Fmoc-Tyr(POMe)-OH is a specialized amino acid derivative designed to address these challenges. It serves as a phosphotyrosine mimetic, where the hydroxyl group of tyrosine is modified with a pivaloyloxymethyl (POM) ether. This modification acts as a pro-drug moiety. Once the peptide inhibitor incorporating this analog crosses the cell membrane, endogenous esterases are expected to cleave the POM group, revealing a hydroxymethyl group that can act as a phosphate mimic. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it fully compatible with standard solid-phase peptide synthesis (SPPS) protocols.
These application notes provide a comprehensive overview of the use of this compound in the development of kinase inhibitors, including its chemical properties, detailed experimental protocols for its incorporation into peptides, and its application in targeting kinase signaling pathways.
Chemical Properties and Data
While specific experimental data for this compound is not widely published, its properties can be extrapolated from similar Fmoc-protected amino acids.
| Property | Value (Estimated) | Source/Justification |
| Molecular Formula | C30H31NO7 | Based on the structure of Fmoc-tyrosine and the addition of a pivaloyloxymethyl group. |
| Molecular Weight | 517.57 g/mol | Calculated based on the molecular formula. |
| Appearance | White to off-white solid | Typical appearance for Fmoc-amino acid derivatives. |
| Solubility | Soluble in DMF, NMP, DMSO | Common solvents used in solid-phase peptide synthesis. |
| Storage | 2-8°C, desiccated | Standard storage conditions to prevent degradation of the Fmoc group and hydrolysis of the ester. |
Kinase Signaling and Inhibition
Tyrosine kinases are critical components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival. These pathways are often initiated by the binding of a ligand (e.g., a growth factor) to a receptor tyrosine kinase (RTK), leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphotyrosine residues then serve as docking sites for downstream signaling proteins containing Src Homology 2 (SH2) domains, initiating a signaling cascade.
Peptide inhibitors containing this compound are designed to compete with the natural phosphotyrosine-containing substrates for binding to the active site of kinases or the SH2 domains of downstream effector proteins, thereby disrupting the signaling cascade and inhibiting the associated cellular processes.
Figure 1: A simplified representation of a receptor tyrosine kinase signaling pathway and the point of inhibition by a phosphotyrosine mimetic peptide inhibitor.
Experimental Protocols
The following protocols are based on established methods for solid-phase peptide synthesis (SPPS) and the use of analogous POM-protected phosphoamino acids. Researchers should optimize these protocols for their specific peptide sequence and synthesis platform.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support.
Materials:
-
Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain and repeat the piperidine treatment for 5 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
To monitor coupling completion, perform a Kaiser test.
-
-
Incorporation of this compound:
-
Follow the same coupling procedure as in step 3, using this compound as the amino acid to be incorporated. Due to the potential for steric hindrance from the POMe group, the coupling time may need to be extended, or a more potent coupling agent like HATU may be considered.
-
-
Chain Elongation: Repeat steps 2 and 3 for all subsequent amino acids in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and analytical RP-HPLC.
Figure 2: Workflow for the solid-phase synthesis of a peptide incorporating this compound.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the synthesized peptide against a target kinase.
Materials:
-
Purified target kinase
-
Kinase-specific substrate (e.g., a generic substrate like poly(Glu, Tyr) or a specific peptide substrate)
-
Synthesized peptide inhibitor with Tyr(POMe)
-
ATP (Adenosine triphosphate), including [γ-³²P]ATP for radiometric assays or using ADP-Glo™ Kinase Assay (Promega) for a luminescence-based assay.
-
Kinase reaction buffer
-
Stop solution (e.g., EDTA for radiometric assays)
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the synthesized peptide inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor to be tested.
-
Prepare the kinase reaction buffer containing the target kinase and its substrate.
-
-
Kinase Reaction:
-
In a microcentrifuge tube or a multi-well plate, combine the kinase reaction buffer with the various concentrations of the peptide inhibitor.
-
Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric assays).
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
-
Stop Reaction and Detection:
-
Radiometric Assay: Stop the reaction by adding the stop solution. Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay (ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.
-
| Kinase Target | Peptide Inhibitor Sequence | IC50 (nM) | Reference |
| Example Kinase A | Ac-X-Y-Tyr(POMe)-Z-NH2 | Hypothetical Value | To be determined experimentally |
| Example Kinase B | G-H-Tyr(POMe)-I-J-K | Hypothetical Value | To be determined experimentally |
Note: The IC50 values are hypothetical and must be determined experimentally for each synthesized peptide and target kinase.
Conclusion
This compound is a valuable building block for the synthesis of peptide-based kinase inhibitors. Its use as a phosphotyrosine mimetic with a pro-drug moiety offers the potential to overcome the limitations of traditional phosphopeptides, namely enzymatic instability and poor cell permeability. The provided protocols offer a starting point for researchers to incorporate this and similar modified amino acids into their peptide synthesis workflows for the development of novel and effective kinase inhibitors. Further investigation into the specific kinase targets and cellular activity of peptides containing this compound is warranted to fully elucidate their therapeutic potential.
Application Notes and Protocols: Manual and Automated Synthesis of Phosphotyrosine-Containing Peptides using Fmoc-Tyr(POMe)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction: Reversible protein phosphorylation is a fundamental cellular mechanism for regulating signal transduction, gene transcription, and enzyme activity. Tyrosine phosphorylation, in particular, is critical for cell growth, metabolism, and apoptosis, with its dysregulation implicated in numerous diseases, including cancer and diabetes.[1] The synthesis of phosphotyrosine (pY)-containing peptides is therefore essential for developing chemical probes, inhibitors, and therapeutic agents to study and target these pathways.[1]
Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is the predominant method for producing such peptides.[2][3] A key challenge is the protection of the phosphate group on the tyrosine side chain. The pivaloyloxymethyl (POMe) group is one such protecting group, designed to be stable throughout the synthesis cycles and removed during the final acidolytic cleavage step. This document provides detailed protocols for the incorporation of Fmoc-Tyr(POMe)-OH into peptides via both manual and automated Fmoc-SPPS.
Context: The Role of Phosphotyrosine in Cellular Signaling
Phosphotyrosine residues act as docking sites for proteins containing specific recognition modules, such as the Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains. The phosphorylation state is dynamically regulated by the opposing actions of Protein Tyrosine Kinases (PTKs), which add the phosphate group, and Protein Tyrosine Phosphatases (PTPs), which remove it.[1] Synthesized phosphopeptides are invaluable tools for studying these interactions and developing modulators of these enzymes.
Caption: Simplified Tyrosine Kinase Signaling Pathway.
Data Presentation
Table 1: Materials and Reagents for Fmoc-SPPS
| Category | Item | Recommended Grade / Supplier |
| Amino Acids | Fmoc-L-Amino Acids (Standard) | Peptide Synthesis Grade |
| This compound | Peptide Synthesis Grade | |
| Resins | Rink Amide, Wang, or 2-Chlorotrityl Resin | 100-200 mesh, ~0.5 mmol/g |
| Solvents | N,N-Dimethylformamide (DMF) | Amine-free, Peptide Synthesis Grade |
| Dichloromethane (DCM) | ACS Grade or higher | |
| Piperidine | ACS Grade or higher | |
| Diisopropylethylamine (DIEA) or 2,4,6-Collidine | Peptide Synthesis Grade | |
| Methanol (MeOH), Diethyl ether or MTBE | ACS Grade or higher | |
| Coupling Reagents | HATU, HBTU, or TBTU | Peptide Synthesis Grade |
| Deprotection | 20% (v/v) Piperidine in DMF | Prepare fresh daily |
| Cleavage Cocktail | Trifluoroacetic Acid (TFA) | Reagent Grade, >99% |
| Triisopropylsilane (TIS) | Reagent Grade, >98% | |
| 1,2-Ethanedithiol (EDT) | Reagent Grade, >98% | |
| Water | HPLC or Milli-Q Grade | |
| Phenol, Thioanisole | ACS Grade or higher | |
| Monitoring | Ninhydrin Test Kit (Kaiser Test) | N/A |
| Equipment | Manual SPPS Reaction Vessel or Automated Peptide Synthesizer | N/A |
| HPLC System (Analytical and Preparative) | N/A | |
| Mass Spectrometer (e.g., ESI-MS) | N/A |
Table 2: Recommended Cleavage Cocktails for Peptides Containing Tyrosine
| Reagent Name | Composition | Target Residues / Application Notes |
| Standard | 95% TFA, 2.5% Water, 2.5% TIS | Suitable for most simple peptides. TIS is an excellent scavenger for trityl groups and tert-butyl cations.[4] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | A robust, general-purpose cocktail for peptides with sensitive residues like Cys, Met, Trp, and Tyr.[5][6] Phenol helps protect the tyrosine ring from modification.[7] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | A less odorous alternative to cocktails containing thiols.[5] It is effective for scavenging trityl groups but may not fully protect Met from oxidation. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Resin Swelling
-
Place 200 mg of resin (e.g., Rink Amide, ~0.5 mmol/g substitution) into a manual SPPS reaction vessel.
-
Add ~5 mL of DMF and allow the resin to swell for at least 1 hour with gentle agitation.[8]
-
Drain the DMF from the vessel.
Fmoc Deprotection
-
Add ~5 mL of 20% piperidine in DMF to the swelled resin.
-
Agitate for 5-7 minutes. Drain the solution.[8]
-
Repeat the piperidine treatment for another 5-7 minutes to ensure complete Fmoc removal.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[8]
Amino Acid Coupling (Standard and this compound)
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (4 equivalents, 0.4 mmol) and a coupling agent like HATU (3.9 equivalents, 0.39 mmol) in ~3 mL of DMF.
-
Add a base such as DIEA or Collidine (8 equivalents, 0.8 mmol) to the activation mixture. Allow it to pre-activate for 1-5 minutes. The solution may change color.[9][10]
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: To check for reaction completion, perform a Kaiser test.[9][11] Take a few beads, wash them with DMF and DCM, and follow the test kit instructions. A yellow/colorless result indicates a complete reaction (no free amines), while a blue/purple color indicates an incomplete coupling, requiring a second coupling step.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Peptide Chain Elongation
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each amino acid in the sequence.
Caption: Workflow for a single cycle of manual Fmoc-SPPS.
Protocol 2: Automated Solid-Phase Peptide Synthesis
Automated synthesizers perform the same fundamental steps as the manual protocol but with programmed fluid handling and reaction times.[2] The following provides typical parameters.
Synthesizer Setup
-
Load the appropriate resin into the reaction vessel as per the manufacturer's instructions.
-
Ensure all reagent bottles (DMF, DCM, 20% Piperidine, Activator, Base, Amino Acid solutions) are filled and correctly positioned.
-
Prepare solutions of each Fmoc-amino acid at a standard concentration (e.g., 0.2 M in DMF). This compound should be prepared in the same manner.
Synthesis Program
-
Enter the desired peptide sequence into the synthesizer's software.
-
Define the synthesis parameters. A standard cycle is outlined below.
Standard Automated Cycle
-
Fmoc Deprotection: Two treatments with 20% piperidine in DMF for 5-7 minutes each.
-
Washing: A series of washes with DMF (e.g., 5-7 times) to completely remove piperidine.
-
Coupling:
-
The required volume of the next Fmoc-amino acid in the sequence is delivered to the reaction vessel.
-
Activator (e.g., HATU) and base (e.g., DIEA) are added.
-
The coupling reaction proceeds for a set time, typically 45-90 minutes.
-
-
Washing: A final series of washes with DMF and/or DCM prepares the resin for the next cycle.
-
The synthesizer automatically repeats this cycle for every amino acid in the sequence.
Caption: Workflow for an automated Fmoc-SPPS cycle.
Protocol 3: Peptide Cleavage and Deprotection
This step removes the peptide from the resin and simultaneously cleaves the side-chain protecting groups, including the POMe group from the phosphotyrosine.
CAUTION: This procedure must be performed in a well-ventilated fume hood. TFA is highly corrosive.
-
Preparation: After the final synthesis cycle, perform a terminal Fmoc deprotection. Wash the peptide-resin thoroughly with DCM (5 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[4][9]
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail from Table 2. For a 0.1 mmol synthesis, 5-10 mL is sufficient.[6] Reagent K is a reliable choice for tyrosine-containing peptides.
-
Reaction: Add the cleavage cocktail to the dry peptide-resin in a sealed vessel. Agitate gently at room temperature for 2-3 hours.[6] Peptides with multiple arginine residues may require longer.[6]
-
Isolation:
-
Filter the resin and collect the TFA filtrate into a clean centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Concentrate the TFA solution under a gentle stream of nitrogen until a syrup or oil remains.[6]
-
-
Precipitation: Add the concentrated peptide solution dropwise into a large volume (30-50 mL) of ice-cold diethyl ether or MTBE. A white precipitate should form.
-
Collection: Centrifuge the ether suspension to pellet the crude peptide. Carefully decant the ether. Wash the pellet with cold ether two more times to remove residual scavengers.
-
Drying: After the final wash, dry the peptide pellet under vacuum to yield the crude product.
-
Purification and Analysis: Analyze the crude peptide by analytical RP-HPLC and confirm its mass by ESI-MS. Purify the peptide using preparative RP-HPLC.
Table 3: Example Analytical Data (Illustrative)
| Analysis Method | Parameter | Expected Result (Illustrative) |
| RP-HPLC | Purity | >70% (Crude) |
| Retention Time | Dependent on sequence and HPLC conditions | |
| ESI-MS | Calculated Mass | [M+H]⁺, [M+2H]²⁺, etc. corresponding to the target peptide |
| Observed Mass | Within ± 0.5 Da of calculated mass |
References
- 1. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Detection [iris-biotech.de]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. wernerlab.weebly.com [wernerlab.weebly.com]
- 10. chempep.com [chempep.com]
- 11. Bot Detection [iris-biotech.de]
Application Notes and Protocols for Fmoc-Tyr(POMe)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the compatibility of Fmoc-Tyr(POMe)-OH with various resin types commonly used in solid-phase peptide synthesis (SPPS). The information is intended to guide researchers in the strategic use of this protected amino acid derivative.
Introduction
This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-O-(pivaloyloxymethyl)-L-tyrosine, is a derivative of tyrosine where the phenolic hydroxyl group is protected by a pivaloyloxymethyl (POM) ether. The POM group is known for its potential use in prodrug strategies, as it can be cleaved in vivo by esterases to release the free phenol. However, its compatibility with the chemical conditions of solid-phase peptide synthesis, particularly the repetitive base treatment for Fmoc group removal, is a critical consideration for its successful incorporation into peptide sequences.
Chemical Properties and Stability
The stability of the POMe protecting group is a key factor in its application. While direct studies on this compound are limited, research on analogous compounds, such as those with POM-protected phosphothreonine, provides significant insights. Studies have shown that bis-POM protected phosphate esters are unstable to the piperidine solutions typically used for Fmoc deprotection in SPPS. This suggests that the POM ether on the tyrosine side chain is also likely susceptible to cleavage under these basic conditions.
Conversely, the POM group has demonstrated stability to mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM)[1]. This suggests potential applications in strategies that avoid repeated piperidine treatment, such as in the synthesis of protected peptide fragments on hyper-acid sensitive resins.
Compatibility with SPPS Resins and Methodologies
The choice of resin and synthesis strategy is paramount when considering the use of this compound.
Wang Resin
Wang resin is a widely used support for the synthesis of C-terminal carboxylic acids. The linkage to the resin is cleaved under strong acidic conditions, typically with a high concentration of TFA.
Compatibility: Due to the likely instability of the POMe group to the standard 20% piperidine in DMF used for Fmoc deprotection, the use of this compound with Wang resin in a standard iterative Fmoc-SPPS protocol is not recommended . Premature cleavage of the POMe group would expose the free tyrosine hydroxyl group, which could lead to side reactions during subsequent coupling steps.
Rink Amide Resin
Rink Amide resin is employed for the synthesis of C-terminal peptide amides. Similar to Wang resin, it requires strong acidic conditions for cleavage.
Compatibility: As with Wang resin, the repetitive piperidine treatment during standard Fmoc-SPPS on Rink Amide resin makes the use of this compound inadvisable due to the probable lability of the POMe group.
2-Chlorotrityl Chloride (2-CTC) Resin
2-CTC resin is a highly acid-sensitive resin that allows for the cleavage of peptides under very mild acidic conditions, leaving acid-labile side-chain protecting groups intact. This feature makes it suitable for the synthesis of protected peptide fragments.
Compatibility: The use of this compound with 2-CTC resin presents a potential, albeit specialized, application. Since the peptide can be cleaved from the resin using a mild acid solution (e.g., 1% TFA in DCM) that is expected to be compatible with the POMe group, it is theoretically possible to synthesize a peptide fragment containing Tyr(POMe)[2][3][4][5][6]. However, this would necessitate a synthesis strategy that avoids piperidine for Fmoc removal. Alternative, non-basic deprotection strategies would need to be employed, which are not standard in Fmoc-SPPS.
Summary of Resin Compatibility
| Resin Type | C-Terminal Functionality | Cleavage Condition | This compound Compatibility | Rationale |
| Wang Resin | Carboxylic Acid | High % TFA | Not Recommended | POMe group is likely unstable to repetitive piperidine treatment. |
| Rink Amide Resin | Amide | High % TFA | Not Recommended | POMe group is likely unstable to repetitive piperidine treatment. |
| 2-Chlorotrityl Chloride Resin | Carboxylic Acid (Protected) | Mild Acid (e.g., 1% TFA) | Potentially Compatible (with non-standard deprotection) | Mild cleavage conditions may preserve the POMe group, but standard Fmoc deprotection with piperidine is not feasible. |
Experimental Protocols
Given the likely incompatibility with standard Fmoc-SPPS, detailed protocols for the routine use of this compound are not provided. However, for researchers wishing to explore its use in specialized applications, such as with 2-CTC resin and alternative deprotection methods, the following general guidelines for resin loading are provided.
Protocol 1: Loading of Fmoc-Amino Acids onto 2-Chlorotrityl Chloride Resin
This protocol is a general method for attaching the first Fmoc-amino acid to 2-CTC resin. The efficiency of loading may vary depending on the specific amino acid.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-amino acid (e.g., this compound)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Shaking vessel
Procedure:
-
Swell the 2-chlorotrityl chloride resin in anhydrous DCM (10 mL/g of resin) for 30 minutes in a shaking vessel.
-
Drain the DCM.
-
Dissolve the Fmoc-amino acid (1.0-1.5 equivalents relative to the resin loading) in a minimal amount of anhydrous DCM.
-
Add DIPEA (2.0 equivalents relative to the Fmoc-amino acid) to the amino acid solution.
-
Immediately add the amino acid/DIPEA solution to the swollen resin.
-
Shake the mixture at room temperature for 1-4 hours.
-
To cap any remaining unreacted chlorotrityl groups, add MeOH (0.8 mL/g of resin) and shake for 30 minutes.
-
Drain the resin and wash sequentially with DCM (3x), DMF (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
Determine the loading capacity using the Fmoc cleavage and UV spectrophotometry method.
Logical Workflow for Assessing this compound Compatibility
Experimental Workflow for Resin Loading and Analysis
References
- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. drivehq.com [drivehq.com]
- 4. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: Cleavage of Peptides Containing Tyr(POMe)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful synthesis of a peptide is critically dependent on the final cleavage and deprotection step. This process removes the peptide from the solid support and eliminates the side-chain protecting groups. For peptides incorporating modified amino acids, such as Tyrosine protected with a Pivaloyloxymethyl (POMe) group, a robust cleavage strategy is essential to ensure high yield and purity of the final product. The POMe group is an acid-labile protecting group, and its removal is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).
During acid-mediated cleavage, reactive cationic species are generated from the protecting groups and the resin linker. These can lead to undesired side reactions, particularly with nucleophilic amino acid residues like Tyrosine, Tryptophan, Methionine, and Cysteine. Therefore, a carefully formulated "cleavage cocktail" containing scavengers is necessary to trap these reactive intermediates and prevent modification of the target peptide.
This document provides a detailed protocol for the cleavage of peptides containing Tyr(POMe) using a standard and effective cleavage cocktail. While a specific protocol for Tyr(POMe) is not extensively documented in the literature, the following recommendations are based on established principles for the cleavage of acid-labile protecting groups from Tyrosine and other sensitive residues in solid-phase peptide synthesis (SPPS).
Recommended Cleavage Cocktail
A versatile and widely used cleavage cocktail for peptides containing acid-sensitive residues, including protected Tyrosine, is "Reagent K" or a similar formulation.[1][2] This cocktail is effective in scavenging the various cationic species generated during cleavage, thereby minimizing side reactions.
Table 1: Recommended Cleavage Cocktail Composition and Function of Components
| Component | Typical Concentration (% v/v) | Function |
| Trifluoroacetic Acid (TFA) | 82.5 - 95 | The strong acid responsible for cleaving the peptide from the resin and removing acid-labile protecting groups, including the POMe group from Tyrosine.[3][4] |
| Water (H₂O) | 2.5 - 5 | Acts as a scavenger for carbocations and helps to hydrolyze certain protecting groups.[3] |
| Phenol | 5 | A scavenger that protects Tyrosine residues from re-alkylation by trapping carbocations. It also helps to prevent the oxidation of Tryptophan. |
| Thioanisole | 5 | A scavenger that is particularly effective in preventing the re-attachment of protecting groups to Tryptophan and protecting Methionine from oxidation. |
| 1,2-Ethanedithiol (EDT) | 2.5 | A scavenger that is highly effective in trapping trityl cations and preventing side reactions with Cysteine.[2] |
| Triisopropylsilane (TIS) | 2.0 - 2.5 | An efficient scavenger of carbocations, particularly trityl and t-butyl cations, forming stable, unreactive byproducts.[3] |
Note: The exact composition can be adjusted based on the other amino acids present in the peptide sequence. For peptides containing multiple sensitive residues, a more complex cocktail like Reagent K is recommended.
Experimental Protocol
This protocol outlines the steps for the cleavage and deprotection of a peptide containing Tyr(POMe) synthesized on a solid support.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT)
-
Dichloromethane (DCM)
-
Cold Diethyl Ether or Methyl-t-butyl ether (MTBE)
-
Centrifuge
-
Reaction Vessel (e.g., a glass vial with a screw cap)
-
Shaker or rocker
Procedure:
-
Resin Preparation:
-
Transfer the dry peptide-resin to a suitable reaction vessel.
-
Wash the resin with DCM (3 x 10 mL/g of resin) to remove any residual solvents from synthesis and to swell the resin.
-
After the final wash, remove the DCM by filtration or careful decantation.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the resin (10-20 mL per gram of resin).
-
Seal the reaction vessel and gently agitate at room temperature for 2-4 hours. The optimal time may vary depending on the specific peptide sequence and other protecting groups present. A longer reaction time may be required for peptides with multiple arginine residues.[1]
-
Monitor the progress of the cleavage by taking a small aliquot of the cleavage solution, precipitating the peptide in cold ether, and analyzing by HPLC-MS.
-
-
Peptide Precipitation:
-
After the cleavage is complete, filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA (2-3 mL/g of resin) and combine the filtrates.
-
In a separate centrifuge tube, add cold diethyl ether or MTBE (10-20 times the volume of the TFA solution).
-
Slowly add the TFA solution containing the peptide to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
-
Peptide Isolation and Washing:
-
Incubate the peptide/ether mixture at -20°C for at least 30 minutes to ensure complete precipitation.
-
Pellet the peptide by centrifugation (e.g., 3000-4000 rpm for 5-10 minutes).
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet with cold ether (2-3 times) to remove residual scavengers and cleaved protecting groups. After each wash, centrifuge and decant the supernatant.
-
-
Drying and Storage:
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove all traces of ether.
-
The crude peptide is now ready for purification by HPLC.
-
Store the dried peptide at -20°C or below.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the cleavage and deprotection of a peptide containing Tyr(POMe).
Caption: Workflow for peptide cleavage and deprotection.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the components of the cleavage cocktail and their role in preventing side reactions.
Caption: Role of scavengers in preventing side reactions.
The protocol described provides a reliable method for the cleavage and deprotection of peptides containing the Tyr(POMe) modification. The use of a well-formulated cleavage cocktail with appropriate scavengers is paramount to obtaining a high-purity crude peptide, ready for subsequent purification. Researchers should consider the entire amino acid sequence of their peptide to determine if adjustments to the scavenger composition or reaction time are necessary.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Coupling of Fmoc-Tyr(POMe)-OH in SPPS
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor coupling of Fmoc-Tyr(POMe)-OH in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
Poor coupling of this compound is a common issue in SPPS, often attributed to the steric hindrance imposed by the pivaloyloxymethyl (POMe) protecting group. This bulky side chain can impede the approach of the activated amino acid to the free amine on the resin-bound peptide, leading to incomplete reactions and the formation of deletion sequences. The following guide details strategies to enhance coupling efficiency.
Issue 1: Incomplete Coupling Detected by Monitoring Tests (e.g., Kaiser Test)
If a positive Kaiser test or other monitoring method indicates the presence of unreacted free amines after the initial coupling of this compound, several strategies can be employed.
A straightforward approach to drive the reaction to completion is to perform a second coupling step. This involves repeating the coupling procedure with fresh reagents immediately after the first coupling.
Experimental Protocol: Standard Double Coupling
-
After the initial coupling of this compound, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
Prepare a fresh solution of this compound, an activating agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF.
-
Add the fresh coupling mixture to the resin.
-
Allow the second coupling to proceed for the same duration as the first (e.g., 1-2 hours).
-
After the second coupling, drain the reaction vessel and wash the resin with DMF (5 x 1 min) before proceeding to the next deprotection step.[1][2]
Standard coupling reagents like DIC/HOBt may not be sufficiently reactive to overcome the steric hindrance of the POMe group. Switching to a more potent uronium- or phosphonium-based coupling reagent can significantly improve yields.[3]
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Relative Effectiveness for Hindered Couplings | Notes |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Standard, cost-effective, but can be slow for difficult couplings. |
| HBTU/DIPEA | Uronium/Aminium Salt | High | Faster and more efficient than DIC/HOBt for many hindered residues. |
| HATU/DIPEA | Uronium/Aminium Salt | Very High | Generally considered one of the most effective reagents for difficult couplings, including N-methylated and other sterically hindered amino acids.[3][4] |
| PyBOP/DIPEA | Phosphonium Salt | High | Similar in efficacy to HBTU, useful alternative. |
| COMU/DIPEA | Uronium Salt | Very High | A newer generation reagent with high efficiency, comparable to HATU, and potentially safer byproducts.[4] |
Experimental Protocol: Coupling with HATU
-
In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.
-
Add DIPEA (8 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Drain the deprotected resin and add the activated amino acid mixture.
-
Couple for 1-4 hours at room temperature.
-
Wash the resin thoroughly with DMF (5 x 1 min).
The application of microwave energy can significantly accelerate coupling reactions, particularly for sterically hindered amino acids.[5][6][7][8][9] The increased temperature enhances reaction kinetics and can help to disrupt peptide aggregation that may be contributing to poor coupling.
Experimental Protocol: Microwave-Assisted Coupling
Note: This protocol is a general guideline and should be optimized for your specific microwave peptide synthesizer.
-
Add the activated this compound solution to the deprotected resin in a microwave-compatible reaction vessel.
-
Apply microwave power to raise the temperature to 75-90°C.
-
Hold the reaction at this temperature for 5-20 minutes. For highly hindered amino acids, longer times may be necessary.[8]
-
After the coupling is complete, cool the reaction vessel and wash the resin with DMF.
Issue 2: Poor Solubility of this compound
While Fmoc-protected amino acids are generally soluble in DMF, bulky side-chain modifications can sometimes lead to solubility issues, which in turn affects coupling efficiency.
If solubility is a concern, switching to a more effective solubilizing solvent like N-methylpyrrolidone (NMP) can be beneficial.[10][11] NMP is more polar than DMF and can improve the solvation of both the protected amino acid and the growing peptide chain.[10]
Table 2: Comparison of SPPS Solvents
| Solvent | Polarity | Swelling of Polystyrene Resins | Notes |
| DMF | High | Good | Standard SPPS solvent, but can decompose to form amines that may cause premature Fmoc deprotection.[10] |
| NMP | Higher | Excellent | Often superior for solvating aggregating sequences and improving coupling yields.[10][11] |
| DCM | Low | Good | Less effective at solvating polar peptides and can be problematic in Fmoc chemistry due to reactivity with piperidine.[10] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?
The primary reason is the steric hindrance from the pivaloyloxymethyl (POMe) group protecting the tyrosine hydroxyl. This bulky group can physically block the activated carboxyl group of the incoming amino acid from reaching the free amine of the resin-bound peptide chain, thus slowing down or preventing the formation of the peptide bond.
Q2: Is it necessary to use a protecting group for the tyrosine side chain?
For short peptides, it may be possible to use Fmoc-Tyr-OH without side-chain protection. However, this can lead to side reactions where the activated amino acid acylates the hydroxyl group of tyrosine.[12] Using a protecting group like POMe or the more common tert-butyl (tBu) group prevents this side reaction and generally leads to a cleaner synthesis.[12]
Q3: Are there alternative protecting groups for Tyrosine that are less sterically hindered than POMe?
Yes, the most common and generally preferred protecting group for the tyrosine side chain in Fmoc-SPPS is the tert-butyl (tBu) group (Fmoc-Tyr(tBu)-OH).[12] The tBu group is smaller than the POMe group and typically couples with high efficiency using standard protocols. Other protecting groups such as benzyl (Bzl) and 2,6-dichlorobenzyl (2,6-Cl2Bzl) are also available but may have different cleavage requirements.
Q4: Can peptide aggregation contribute to the poor coupling of this compound?
Yes, if the peptide sequence is prone to aggregation, it can exacerbate the poor coupling of an already sterically hindered amino acid. Aggregation can cause the peptide chains on the resin to fold and form secondary structures, making the N-terminal amine even less accessible.[13] Strategies to disrupt aggregation, such as using chaotropic salts (e.g., LiCl) or switching to a solvent like NMP, can be beneficial in these cases.[13]
Q5: When should I consider capping unreacted amines?
If, after attempting a double coupling with a potent coupling reagent, there are still unreacted amines detected, it is advisable to cap them to prevent the formation of deletion peptides. Capping is typically done using acetic anhydride and a base like DIPEA, which acetylates the free amines, rendering them unreactive for subsequent coupling steps.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling.
Caption: Logic for selecting advanced coupling strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. scilit.com [scilit.com]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. peptide.com [peptide.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Preventing side reactions during Fmoc-Tyr(POMe)-OH incorporation
Welcome to the technical support center for the use of Fmoc-Tyr(POMe)-OH in solid-phase peptide synthesis (SPPS). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals successfully incorporate this reagent and prevent side reactions.
Disclaimer: this compound is a specialized amino acid derivative, and specific data on its reactivity and potential side reactions are limited in publicly available literature. Therefore, some of the recommendations provided here are based on general principles of Fmoc-SPPS, and on the known behavior of other phosphotyrosine derivatives and protecting groups like the pivaloyloxymethyl (POM) group. Users should consider this guidance as a starting point for their own process optimization.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the POMe protecting group on Fmoc-Tyr-OH?
The pivaloyloxymethyl (POM) group is often employed as a protecting group for phosphate moieties in the synthesis of phosphopeptide prodrugs. It masks the negative charges of the phosphate group, which can improve the cell permeability of the resulting peptide. Inside the cell, the POM group is designed to be cleaved by intracellular esterases, releasing the free phosphotyrosine.
Q2: How stable is the POMe group during standard Fmoc-SPPS cycles?
While specific data for the POMe group on tyrosine is scarce, it is designed to be stable to the acidic conditions of final cleavage. Its stability to the basic conditions of repeated piperidine treatments for Fmoc deprotection can be a concern. Depending on the specific linker and peptide sequence, some premature cleavage of the POMe group may occur.
Q3: What are the expected cleavage conditions for the POMe group?
The POMe group is generally cleaved by enzymatic action (esterases) within a biological system. For analytical purposes or to generate the non-prodrug form of the peptide, specific chemical cleavage conditions would be required, which are not the standard TFA cleavage cocktails used in SPPS. If the goal is to retain the POMe group on the final peptide, cleavage from the resin should be performed under conditions that do not affect this group.
Troubleshooting Guide
Issue 1: Incomplete Coupling of this compound
Potential Causes:
-
Steric Hindrance: The bulky nature of the this compound residue can lead to slower coupling kinetics.
-
Peptide Aggregation: The growing peptide chain on the resin may aggregate, making the N-terminal amine less accessible.[1]
-
Suboptimal Activation: The choice of coupling reagent and activation time may not be suitable for this specific amino acid.
Recommended Solutions:
-
Double Coupling: Perform a second coupling reaction immediately after the first to drive the reaction to completion.
-
Use a Stronger Coupling Reagent: Switch to a more potent activating agent such as HATU or HCTU.
-
Increase Reaction Time: Extend the coupling time to allow for the slower reaction kinetics.
-
Change Solvent: Using a solvent mixture like DMF/DCM or adding a chaotropic agent may help to disrupt aggregation.[1]
-
Microwave-Assisted Synthesis: Employing microwave energy can often improve coupling efficiency for difficult residues.
| Parameter | Standard Condition | Recommended Modification for this compound |
| Coupling Reagent | DIC/HOBt | HATU/HOAt or HCTU/HOAt |
| Equivalents of AA | 3-5 eq. | 5 eq. or higher |
| Coupling Time | 1-2 hours | 2-4 hours or overnight |
| Solvent | DMF | DMF/DCM (1:1) or NMP |
Issue 2: Suspected Premature Cleavage of the POMe Group During Synthesis
Potential Cause:
-
Base Lability: The POMe group may have some lability to the piperidine used for Fmoc deprotection, especially with prolonged exposure over many cycles.
Recommended Solutions:
-
Reduce Piperidine Exposure Time: Use shorter deprotection times (e.g., 2 x 5 minutes instead of 2 x 10 minutes).
-
Use a Milder Base: Consider using 2% DBU in DMF for Fmoc deprotection, which can be faster and may reduce exposure to strong nucleophilic bases.[2]
Issue 3: Side Reactions Observed During Final Cleavage
Potential Causes:
-
Acid Lability of POMe: While designed to be relatively acid-stable, prolonged exposure to strong TFA cocktails could potentially lead to some cleavage of the POMe group.
-
Cationic Scavenger Issues: Reactive carbocations generated during the cleavage of other side-chain protecting groups can modify the tyrosine ring or other sensitive residues if not properly scavenged.[3]
Recommended Solutions:
-
Optimize Cleavage Cocktail: Use a standard TFA cleavage cocktail with appropriate scavengers. For tyrosine, triisopropylsilane (TIS) is a good scavenger. A common cocktail is TFA/TIS/H2O (95:2.5:2.5).
-
Reduce Cleavage Time: Perform a time-course study to determine the minimum time required for complete deprotection of other side-chain protecting groups to minimize potential damage to the POMe group.
-
Monitor Cleavage by HPLC: Analyze small aliquots of the cleavage mixture at different time points to monitor the progress of deprotection and the stability of the desired product.
| Cleavage Cocktail Component | Purpose | Recommended Concentration |
| TFA | Cleavage from resin and removal of acid-labile protecting groups | 95% |
| Triisopropylsilane (TIS) | Scavenger for carbocations | 2.5% |
| Water | Scavenger and aids in precipitation | 2.5% |
Experimental Protocols
Protocol 1: Coupling of this compound
-
Swell the resin in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group of the growing peptide chain using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Prepare the coupling solution:
-
Dissolve this compound (5 equivalents relative to resin loading) in DMF.
-
Add HATU (4.8 equivalents) and HOAt (5 equivalents).
-
Add DIPEA (10 equivalents).
-
-
Add the activated amino acid solution to the resin and couple for 2-4 hours at room temperature.
-
Perform a Kaiser test to check for complete coupling. If the test is positive, recouple for another 2 hours.
-
Wash the resin with DMF (5x) and DCM (3x) before proceeding to the next deprotection step.
Protocol 2: Final Cleavage from Resin
-
Wash the final peptide-resin with DCM and dry under vacuum for at least 1 hour.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
Visualizations
Caption: Workflow for this compound incorporation.
Caption: Decision tree for troubleshooting coupling issues.
Caption: Potential side reactions with this compound.
References
Technical Support Center: Optimizing POMe Deprotection in Peptide Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the deprotection of the p-methoxyphenylmethyl (POMe) protecting group in peptide synthesis. The aim is to optimize deprotection conditions to maximize yield and minimize peptide degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of POMe deprotection?
A1: The POMe group is an acid-labile protecting group. Its removal is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA). The mechanism involves the protonation of the ether oxygen of the POMe group, followed by cleavage to form a resonance-stabilized p-methoxybenzyl carbocation and the deprotected amine on the peptide. This carbocation is highly reactive and must be "trapped" by scavenger molecules to prevent side reactions.
Q2: What are the common side reactions during POMe deprotection?
A2: The primary cause of side reactions is the highly reactive p-methoxybenzyl carbocation generated during deprotection. This electrophilic species can attack nucleophilic side chains of certain amino acids, leading to irreversible peptide modification. Common side reactions include:
-
Alkylation of Tryptophan: The indole ring of tryptophan is particularly susceptible to alkylation by the POMe carbocation.
-
Alkylation of Methionine: The thioether side chain of methionine can be alkylated.
-
Modification of Tyrosine: The phenolic side chain of tyrosine can be a target for alkylation.
-
Reaction with Cysteine: The free thiol group of cysteine is also nucleophilic and can react with the carbocation.
-
Incomplete Deprotection: Insufficient acid concentration or reaction time can lead to incomplete removal of the POMe group.
Q3: Why are scavengers necessary in the deprotection cocktail?
A3: Scavengers are nucleophilic compounds added to the deprotection cocktail to trap the reactive p-methoxybenzyl carbocation as it is formed. By reacting with the carbocation, scavengers prevent it from modifying sensitive amino acid residues in the peptide sequence. The choice of scavengers is critical for obtaining a high yield of pure peptide.
Q4: What are the recommended scavenger cocktails for POMe deprotection?
A4: The optimal scavenger cocktail depends on the amino acid composition of the peptide. Below is a table summarizing common scavenger cocktails suitable for the deprotection of acid-labile groups like POMe.
| Scavenger Cocktail (Reagent) | Composition (v/v or w/v) | Primary Use and Considerations |
| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | Suitable for peptides lacking sensitive residues like Trp, Met, or Cys. TIS is a good carbocation scavenger. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues, including Arg(Pbf/Pmc), Trp, Met, and Cys.[1] Phenol and thioanisole protect Tyr and Trp, while EDT is a reducing agent that protects Cys and Met.[1] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | A less odorous alternative to cocktails containing thiols.[1] It is effective for scavenging trityl-based protecting groups but may not fully prevent the oxidation of methionine.[1] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% Dimethylsulfide (DMS), 1.5% Ammonium Iodide (w/w) | Specifically designed to minimize the oxidation of methionine residues.[2] |
Q5: How can I monitor the progress of the deprotection reaction?
A5: The most effective way to monitor the deprotection is by High-Performance Liquid Chromatography (HPLC). A small aliquot of the cleavage mixture can be taken at different time points, precipitated in cold ether, and the dried peptide redissolved for HPLC analysis. You can monitor the disappearance of the POMe-protected peptide peak and the appearance of the deprotected peptide peak. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the identity of the peaks.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | - Insufficient TFA concentration.- Deprotection time is too short.- Poor swelling of the resin in the cleavage cocktail. | - Increase the deprotection time and monitor by HPLC.- Ensure a sufficient volume of cleavage cocktail is used to allow for resin swelling (approx. 10-15 mL per gram of resin).[1]- For very resistant cases, a stronger acid system could be considered, though this increases the risk of side reactions. |
| Presence of Adducts (e.g., +121 Da for POMe) | - Inefficient scavenging of the POMe carbocation. | - Use a more robust scavenger cocktail, such as Reagent K, especially if Trp or other sensitive residues are present.[1]- Ensure scavengers are fresh and of high quality. |
| Oxidation of Methionine or Cysteine | - Presence of oxidizing species.- Insufficient reducing scavenger. | - Use a cleavage cocktail containing a reducing agent like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT).[1]- Reagent H is specifically formulated to prevent Met oxidation.[2]- Degas the cleavage cocktail and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Peptide Yield | - Re-attachment of the cleaved peptide to the resin.- Adsorption of the peptide to glassware.- Incomplete precipitation. | - Ensure the appropriate scavenger cocktail is used, as some scavengers also prevent re-attachment to the resin.- Silanize glassware to reduce adsorption.- Ensure the ether used for precipitation is sufficiently cold and that an adequate volume is used. |
| Peptide Degradation | - Prolonged exposure to strong acid. | - Optimize the deprotection time by performing a time-course experiment and monitoring with HPLC. Aim for the shortest time required for complete deprotection.- Perform the cleavage reaction at a lower temperature (e.g., 0°C or room temperature) and avoid heating. |
Experimental Protocols
Protocol 1: General POMe Deprotection and Cleavage from Resin
This protocol is a general guideline and should be optimized for the specific peptide sequence.
-
Resin Preparation:
-
Place the POMe-protected, peptide-bound resin in a reaction vessel.
-
Wash the resin with dichloromethane (DCM) to remove any residual dimethylformamide (DMF) and to swell the resin.
-
Dry the resin under a stream of nitrogen.
-
-
Cleavage Cocktail Preparation:
-
In a well-ventilated fume hood, prepare the desired cleavage cocktail by mixing the components immediately before use. For a peptide containing sensitive residues, Reagent K is a good starting point.
-
For 1 gram of resin, prepare 10-15 mL of the cleavage cocktail.
-
-
Deprotection and Cleavage:
-
Add the freshly prepared cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 1-3 hours. The optimal time should be determined empirically.
-
(Optional) To monitor the reaction, at set time points (e.g., 30, 60, 120 minutes), withdraw a small amount of resin, wash with DCM, dry, and cleave a small portion to analyze by HPLC.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin from the cleavage cocktail into a new tube.
-
Wash the resin with a small volume of fresh cleavage cocktail and then with neat TFA.
-
Combine the filtrates.
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and cleaved protecting groups.
-
Dry the peptide pellet under vacuum.
-
Protocol 2: HPLC Analysis of Deprotection
-
Sample Preparation:
-
Dissolve the dried crude peptide in a suitable solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Analysis:
-
Inject the sample and monitor the chromatogram. The POMe-protected peptide will have a longer retention time than the deprotected peptide.
-
Integrate the peak areas to estimate the purity of the crude peptide and the extent of deprotection.
-
Collect fractions for mass spectrometry analysis to confirm the identity of the peaks.
-
Visualizations
Caption: Mechanism of acid-catalyzed POMe deprotection.
Caption: General workflow for POMe deprotection and peptide isolation.
Caption: POMe carbocation side reactions and scavenger intervention.
References
Technical Support Center: Synthesis of Peptides with Tyr(POMe)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of peptides containing the modified amino acid Tyr(POMe) (O-phosphono(dimethyl)tyrosine).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the synthesis of peptides containing Tyr(POMe)?
The primary challenge in synthesizing peptides with Tyr(POMe), specifically using the common building block Fmoc-Tyr(PO(OMe)₂)-OH, is the lability of the methyl protecting groups on the phosphate. These methyl groups can be partially cleaved by the piperidine used for Fmoc deprotection during solid-phase peptide synthesis (SPPS). This premature deprotection can lead to side reactions, incomplete couplings in subsequent steps, and ultimately, a lower yield and purity of the target peptide.[1]
Q2: Which protecting group strategy is recommended for the phosphate moiety of Tyr(POMe) to improve synthesis outcomes?
To circumvent the issues with methyl group lability, using a more stable protecting group for the phosphate is highly recommended. A superior alternative is the di-tert-butyl (tBu) protected version, Fmoc-Tyr(PO(OtBu)₂)-OH. The tBu groups are stable to the piperidine used for Fmoc deprotection and are efficiently removed during the final trifluoroacetic acid (TFA) cleavage step. This strategy has been shown to significantly improve the yield and purity of phosphotyrosine-containing peptides.[1]
Q3: What are the most effective coupling reagents for incorporating Fmoc-Tyr(POMe)-OH and other amino acids in the sequence?
Due to the steric hindrance of the modified side chain, using highly efficient coupling reagents is crucial for achieving high coupling yields. Uronium/aminium or phosphonium salt-based reagents are generally recommended. Reagents such as HATU, HBTU, and COMU have demonstrated high efficiency in difficult coupling reactions.[2][3][4] For particularly challenging couplings, PyAOP and PyClock have also been shown to be very effective.[3]
Q4: Can I use standard cleavage and deprotection protocols for peptides containing Tyr(POMe)?
Yes, standard TFA-based cleavage cocktails can be used for peptides containing Tyr(POMe), especially when using the recommended Fmoc-Tyr(PO(OtBu)₂)-OH building block. A common and effective cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT), or for many sequences, a simpler mixture of TFA/TIS/water (95:2.5:2.5) is sufficient. The choice of scavengers in the cocktail is critical to prevent side reactions with sensitive residues like Tryptophan, Methionine, and Cysteine.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Tyr(POMe)-containing peptides and provides strategies to overcome them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall peptide yield | 1. Incomplete coupling of this compound or subsequent amino acids.2. Premature deprotection of phosphate methyl groups (if using Fmoc-Tyr(PO(OMe)₂)-OH).3. Peptide aggregation on the solid support. | 1. Optimize Coupling: Use a highly efficient coupling reagent such as HATU, HBTU, or COMU. Consider a double coupling strategy for the amino acid following the Tyr(POMe) residue.2. Change Protecting Group: Switch to the more stable Fmoc-Tyr(PO(OtBu)₂)-OH building block.[1]3. Improve Solvation: Use solvents known to disrupt aggregation like NMP or add chaotropic salts (e.g., LiCl) to the coupling reaction.[6] Using a resin with good swelling properties like NovaPEG or NovaSyn® TG can also help. |
| Presence of deletion sequences (mass corresponding to missing amino acids) | Incomplete Fmoc deprotection or incomplete coupling. | 1. Extend Deprotection/Coupling Times: Increase the reaction time for both the piperidine treatment and the coupling step.2. Monitor Reactions: Use a qualitative test like the Kaiser test to ensure complete Fmoc deprotection before proceeding to the next coupling step.3. Double Couple: Perform a second coupling step for the problematic amino acid to drive the reaction to completion. |
| Side products observed in mass spectrometry analysis | 1. Alkylation of sensitive residues (Trp, Met, Cys) by carbocations generated during TFA cleavage.2. Partial loss of phosphate protecting groups during synthesis (with methyl protection). | 1. Optimize Cleavage Cocktail: Ensure the use of an appropriate scavenger cocktail during TFA cleavage. For peptides containing Trp, Arg(Pmc), and Cys, Reagent K or a cocktail containing EDT is recommended.[5][7]2. Use Stable Protecting Groups: Employ the Fmoc-Tyr(PO(OtBu)₂)-OH derivative to avoid premature deprotection.[1] |
| Difficulty in purifying the final peptide | 1. Presence of closely eluting impurities.2. Peptide aggregation during purification. | 1. Optimize HPLC Gradient: Use a shallower gradient during reverse-phase HPLC to improve the separation of the target peptide from impurities.2. Modify Mobile Phase: Add a small amount of an ion-pairing agent like TFA to both mobile phases to improve peak shape. For aggregating peptides, consider adding a denaturant like guanidinium chloride to the sample solvent. |
Quantitative Data
While specific comparative data for Tyr(POMe) is limited, the following table provides an estimated comparison of coupling reagent efficiency for sterically hindered or "difficult" couplings, which is relevant for the incorporation of modified amino acids like Tyr(POMe).
| Coupling Reagent | Typical Coupling Time | Relative Efficiency in Difficult Couplings | Notes |
| HBTU/HOBt | 30-60 min | High | A widely used and effective reagent.[4] |
| HATU | 20-45 min | Very High | Generally more reactive than HBTU, especially for hindered couplings.[4] |
| COMU | 15-30 min | Very High | Shows excellent performance with reduced racemization and is highly soluble.[2][4] |
| PyAOP | 30-60 min | Very High | A phosphonium salt-based reagent that is particularly useful for difficult sequences.[3] |
| DIC/HOBt | 1-3 hours | Moderate to High | A cost-effective option, but generally slower than uronium/phosphonium reagents. |
Experimental Protocols
Detailed Protocol for Solid-Phase Synthesis of a Tyr(POMe)-Containing Peptide
This protocol outlines the manual solid-phase synthesis of a model peptide containing Tyr(PO(OtBu)₂).
1. Resin Selection and Preparation:
-
Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid). Use a resin with a substitution of 0.3-0.7 mmol/g.
-
Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
2. First Amino Acid Coupling:
-
Follow the standard protocol for coupling the first Fmoc-protected amino acid to the resin.
3. Peptide Chain Elongation (Iterative Cycle):
4. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, then dichloromethane (DCM), and dry it under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and shake at room temperature for 2-3 hours.[8]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
5. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final peptide product.
Visualizations
Caption: Troubleshooting workflow for low peptide yield.
Caption: General experimental workflow for synthesis.
References
- 1. Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Bot Detection [iris-biotech.de]
- 4. peptide.com [peptide.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Managing Peptides Containing Modified Tyrosine Residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing modified tyrosine residues, such as those with phosphate-mimicking groups, which may present aggregation challenges during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What causes peptides containing modified tyrosine residues to aggregate?
A1: Peptide aggregation is a complex phenomenon driven by intermolecular interactions. For peptides containing modified tyrosine, several factors can contribute to aggregation:
-
Increased Hydrophobicity: Bulky, non-polar protecting groups on the tyrosine side chain can increase the overall hydrophobicity of the peptide, promoting self-association to minimize contact with aqueous or polar solvents.
-
Hydrogen Bonding: Inter-chain hydrogen bonding between peptide backbones is a primary driver of aggregation. Certain sequences are more prone to forming stable β-sheet structures, which can lead to fibrillation.[1]
-
Solvent Incompatibility: The modified peptide may have poor solubility in standard solvents used during solid-phase peptide synthesis (SPPS), purification, or storage, leading to precipitation and aggregation.
-
High Peptide Concentration: At higher concentrations, the probability of intermolecular collisions and subsequent aggregation increases.
Q2: Are there specific sequences that are more prone to aggregation when a modified tyrosine is present?
A2: While aggregation is difficult to predict from sequence alone, certain patterns are known to increase the risk, especially when a bulky modified tyrosine is incorporated:
-
Alternating Hydrophilic-Hydrophobic Residues: Such sequences can readily form β-sheets.
-
Long Stretches of Hydrophobic Residues: These are intrinsically prone to aggregation to minimize exposure to polar solvents.[1]
-
Sequences with a Tendency for Secondary Structure Formation: Peptides that can adopt stable α-helical or β-sheet conformations in solution are more likely to aggregate.[2]
Troubleshooting Guide
Issue 1: Poor Solubility and Gel-Phase Formation During Synthesis
Symptoms:
-
Resin beads clumping together in the reaction vessel.
-
Slow or incomplete draining of solvents.
-
Failed or incomplete Fmoc deprotection or coupling reactions, as indicated by a positive Kaiser test.[3]
Possible Causes:
-
Inter-chain hydrogen bonding of the growing peptide chains on the resin.
-
Poor solvation of the protected peptide by the synthesis solvent (e.g., DMF).
Solutions:
| Strategy | Description | Key Considerations |
| Solvent Exchange | Switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties for aggregating peptides.[1][2] Adding DMSO (up to 20%) to DMF or NMP can also disrupt aggregation.[1] | Ensure compatibility with your resin and synthesis protocols. |
| Chaotropic Salts | Add chaotropic salts like LiCl or NaClO4 (0.8 M) to the coupling and deprotection solutions to disrupt hydrogen bonds.[4] | Salts must be thoroughly washed out to avoid interference with subsequent steps. |
| Elevated Temperature | Perform coupling and deprotection steps at a higher temperature (e.g., 50-60°C). | May increase the risk of side reactions like racemization. Monitor reaction closely. |
| Microwave Synthesis | Utilize microwave energy to accelerate coupling and deprotection and reduce aggregation.[1] | Requires a specialized microwave peptide synthesizer. |
| Backbone Protection | Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of an amino acid every 6-7 residues to disrupt hydrogen bonding.[1][4] | Coupling to the Hmb/Dmb-protected amino acid can be slow. |
| Pseudoproline Dipeptides | Introduce pseudoproline dipeptides at Ser or Thr residues to disrupt secondary structure formation.[4] | Limited to sequences containing Ser or Thr. |
Issue 2: Incomplete Coupling to or from the Modified Tyrosine Residue
Symptoms:
-
Presence of deletion sequences lacking the modified tyrosine or the subsequent amino acid in the final mass spectrum analysis.
-
Positive Kaiser test after the coupling step.
Possible Causes:
-
Steric hindrance from the bulky protecting group on the tyrosine side chain.
-
Aggregation of the peptide chain hindering access to the N-terminus for coupling.
Solutions:
| Strategy | Description | Key Considerations |
| Extended Coupling Time | Increase the coupling reaction time to 2-4 hours or overnight. | May not be sufficient for highly aggregated sequences. |
| Double Coupling | Perform the coupling step twice with fresh reagents. | Increases reagent consumption and synthesis time. |
| More Potent Coupling Reagents | Use a more powerful activating agent like HATU or HCTU.[5] | Can increase the risk of racemization, especially with sensitive amino acids. |
| Change Activation Method | Switch to a different activation method, for example, using pre-formed amino acid fluorides for sterically hindered couplings.[6] | Requires specific protocols for generating the activated species. |
Experimental Protocols
Protocol 1: Test for Peptide Aggregation on Resin
Objective: To determine if the peptide-resin is aggregated.
Methodology:
-
Take a small sample of the peptide-resin from the reaction vessel.
-
Wash the resin sample with DMF.
-
Add a few beads to a microscope slide with a drop of DMF.
-
Observe the beads under a microscope.
-
Result 1 (No Aggregation): Beads are individual and well-swollen.
-
Result 2 (Aggregation): Beads are clumped together and may appear shrunken.
-
Protocol 2: On-Resin Disruption of Aggregation using Chaotropic Salts
Objective: To disaggregate the peptide-resin to allow for successful continuation of the synthesis.
Methodology:
-
Drain the reaction solvent from the peptide-resin.
-
Wash the resin three times with a solution of 0.8 M NaClO4 in DMF.[4]
-
Allow the resin to soak in the NaClO4/DMF solution for 15-30 minutes.
-
Drain the chaotropic salt solution.
-
Wash the resin thoroughly (at least 5 times) with DMF to remove all residual salt.
-
Proceed with the next coupling or deprotection step.
Visualizations
Experimental Workflow for Managing an Aggregated Peptide Synthesis
Caption: A flowchart for troubleshooting incomplete coupling due to peptide aggregation during SPPS.
Logical Relationship of Factors Contributing to Peptide Aggregation
Caption: Key factors that contribute to the aggregation of synthetic peptides.
References
Technical Support Center: HPLC Purification of Tyr(POMe)-Containing Peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC purification of peptides containing the phosphotyrosine mimic, O-(dialkoxyphosphinylmethyl)-L-tyrosine (Tyr(POMe)).
Troubleshooting Guide
This guide addresses common issues encountered during the reversed-phase HPLC purification of Tyr(POMe)-containing peptides.
Question: Why is my Tyr(POMe)-peptide showing a broad or tailing peak?
Answer:
Poor peak shape is a common issue in HPLC and can arise from several factors. For Tyr(POMe)-peptides, the interaction between the phosphonate mimic and the stationary phase is a key consideration.
-
Secondary Silanol Interactions: Free silanol groups on silica-based C18 columns can interact with the polar POMe group, leading to peak tailing.
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Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to distorted peaks.
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Solution: Regularly clean your column with a strong solvent wash.[3] If the problem persists, the column may need replacement.
-
-
Sample Overload: Injecting too much sample can saturate the column, causing broad or fronting peaks.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Inappropriate Mobile Phase: The choice of organic modifier and ion-pairing agent can significantly impact peak shape.
Question: I am experiencing low recovery of my Tyr(POMe)-peptide. What are the potential causes and solutions?
Answer:
Low recovery can be attributed to several factors, including irreversible adsorption to the column, sample precipitation, or degradation.
-
Irreversible Adsorption: The peptide may be strongly and irreversibly binding to the stationary phase.
-
Solution: Increase the organic modifier concentration at the end of your gradient to ensure complete elution. Consider using a different stationary phase, such as a C8 or C4 column, which are less hydrophobic and may be more suitable for very hydrophobic peptides.[5]
-
-
Poor Solubility: Tyr(POMe)-peptides can have limited solubility in standard aqueous mobile phases, leading to precipitation in the injector or on the column.
-
Solution: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, adding a small amount of organic solvent like acetonitrile or isopropanol to the sample may help. Elevated column temperature can also improve the solubility of hydrophobic peptides.
-
-
POMe Group Instability: While phosphonate esters are generally more stable than phosphate esters, prolonged exposure to harsh pH conditions (highly acidic or basic) could potentially lead to hydrolysis.
-
Solution: Minimize the time the peptide is in solution before injection. While acidic conditions are often necessary for good chromatography, avoid excessively harsh conditions if stability is a concern. Neutral pH separations are possible but often require different buffer systems and may offer different selectivity.
-
Question: My Tyr(POMe)-peptide is co-eluting with impurities. How can I improve the resolution?
Answer:
Improving resolution requires optimizing the selectivity, efficiency, or retention of your HPLC method.
-
Optimize the Gradient: A shallower gradient increases the separation time between peaks, often improving resolution.[1]
-
Change the Mobile Phase pH: Altering the pH can change the ionization state of the peptide and impurities, leading to different retention times and potentially improved separation. Running separations at both low pH (e.g., 0.1% TFA) and high pH (e.g., 10 mM ammonium bicarbonate, pH 8) can provide very different selectivities.
-
Try a Different Stationary Phase: Switching from a C18 to a phenyl-hexyl or a C8 column can alter the selectivity of the separation due to different hydrophobic and aromatic interactions.
-
Adjust the Temperature: Temperature affects mobile phase viscosity and mass transfer, which can influence resolution. Increasing the temperature generally decreases retention times and can sharpen peaks.[6]
Quantitative Data Summary
While specific comparative studies on Tyr(POMe)-peptides are limited, the following table summarizes typical parameters and their impact on peptide purification, which are applicable to method development for Tyr(POMe)-peptides.
| Parameter | Condition A | Condition B | Expected Outcome for Tyr(POMe)-Peptides |
| Mobile Phase A | 0.1% TFA in Water | 10 mM Ammonium Formate, pH 10 in Water | Condition A: Sharp peaks due to ion pairing and suppression of silanol interactions. Condition B: Offers alternative selectivity, potentially resolving impurities that co-elute at low pH. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 10 mM Ammonium Formate, pH 10 in Acetonitrile | Acetonitrile is a common and effective organic modifier for peptide elution. |
| Column | C18, 300Å, 5 µm | C8, 300Å, 5 µm | C18: High hydrophobicity, good for general purpose peptide separation. C8: Less hydrophobic, may improve recovery and peak shape for very hydrophobic Tyr(POMe)-peptides. |
| Gradient Slope | 5-60% B in 30 min (1.83%/min) | 5-60% B in 60 min (0.92%/min) | A shallower gradient (Condition B) generally leads to better resolution of closely eluting peaks.[1] |
| Temperature | 30 °C | 50 °C | Higher temperatures (Condition B) can reduce viscosity, improve peak shape, and enhance solubility of hydrophobic peptides.[7] |
Experimental Protocols
Representative Protocol for RP-HPLC Purification of a Tyr(POMe)-Peptide
This protocol provides a starting point for developing a purification method. Optimization will be required based on the specific properties of your peptide.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is low, a small percentage of acetonitrile can be added, but ensure the final sample solvent is weaker than the initial gradient conditions to prevent peak distortion.
-
Centrifuge the sample to remove any particulates.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Column Temperature: 30 °C.
-
Gradient:
-
5% to 15% B over 5 minutes.
-
15% to 45% B over 30 minutes (adjust based on peptide hydrophobicity).
-
45% to 95% B over 5 minutes (to wash the column).
-
Hold at 95% B for 5 minutes.
-
Return to 5% B over 2 minutes.
-
Equilibrate at 5% B for at least 10 column volumes before the next injection.
-
-
-
Fraction Collection: Collect fractions corresponding to the target peptide peak.
-
Analysis of Fractions: Analyze the purity of each fraction using analytical HPLC and mass spectrometry.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.
Visualizations
Caption: Troubleshooting workflow for common HPLC purification issues.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for Tyr(POMe)-containing peptides?
A C18 stationary phase with a wide pore size (300 Å) is a good starting point for most peptides, including those with a Tyr(POMe) modification.[8] The wide pores allow for better interaction of the large peptide molecules with the stationary phase. If your peptide is very hydrophobic, a C8 or C4 column might provide better recovery and peak shape.
Q2: How does the POMe group affect the retention time of my peptide?
The POMe group adds a moderately polar and hydrophobic character to the peptide. Compared to a native tyrosine, the POMe modification will likely increase the hydrophobicity and thus the retention time on a reversed-phase column. The exact change will depend on the overall sequence of the peptide.
Q3: Is the POMe group stable during HPLC purification with TFA?
Phosphonate methyl esters are generally stable to the acidic conditions (0.1% TFA, pH ~2) typically used in reversed-phase HPLC. However, prolonged storage in acidic solutions or exposure to very strong acids or bases should be avoided to minimize the risk of hydrolysis.
Q4: Can I use formic acid instead of TFA in my mobile phase?
Yes, 0.1% formic acid (FA) can be used as an alternative to TFA. FA is more compatible with mass spectrometry as it causes less ion suppression.[2] However, be aware that switching to FA will likely alter the selectivity of your separation and may result in broader peaks for some peptides due to its weaker ion-pairing properties compared to TFA.
Q5: My peptide seems to be insoluble in the initial mobile phase (e.g., 95% water / 5% acetonitrile). What should I do?
Poor solubility is a common challenge. First, try sonicating the sample. If it remains insoluble, you can try adding a small amount of an organic solvent like isopropanol or dimethyl sulfoxide (DMSO) to the sample to aid dissolution. Be mindful that the injection solvent should ideally be weaker than the mobile phase to avoid peak distortion. Increasing the column temperature during the run can also help maintain the solubility of hydrophobic peptides on the column.[7]
References
- 1. hplc.eu [hplc.eu]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Impact of steric hindrance on Fmoc-Tyr(POMe)-OH coupling reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Fmoc-Tyr(POMe)-OH in solid-phase peptide synthesis (SPPS). The content is specifically tailored for researchers, scientists, and professionals in drug development who may encounter challenges due to the steric hindrance of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is the function of the POMe protecting group?
This compound is a derivative of the amino acid Tyrosine used in Fmoc-based solid-phase peptide synthesis. The alpha-amino group is protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group. The phenolic hydroxyl group of the Tyrosine side chain is protected by a phosphomethyl (POMe) ether group. This side-chain protection is crucial to prevent unwanted side reactions at the hydroxyl group during peptide chain elongation.
Q2: How does the steric hindrance of the POMe group impact coupling reactions?
The POMe group is sterically bulky. This bulkiness can physically obstruct the approach of the activated carboxyl group of this compound to the free amine on the resin-bound peptide chain. This can lead to several challenges:
-
Slower Reaction Kinetics: The rate of amide bond formation can be significantly reduced.
-
Incomplete Coupling: The reaction may not go to completion, resulting in deletion sequences where the this compound residue is missing.[1]
-
Increased Aggregation: The presence of bulky residues can sometimes contribute to on-resin peptide aggregation, further hindering subsequent coupling and deprotection steps.[2][3]
Q3: Which coupling reagents are recommended for a sterically hindered amino acid like this compound?
For sterically hindered amino acids, standard coupling reagents may be insufficient. More potent activating agents are generally required to achieve high coupling efficiency.[1] Uronium/aminium-based reagents are highly effective.[4]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the reagent of choice for difficult couplings due to its high reactivity and resistance to racemization.
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A widely used and effective coupling reagent.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also effective, though uronium reagents are often preferred for challenging couplings.[4]
It is also beneficial to use an appropriate base, such as N,N-Diisopropylethylamine (DIPEA), often in a higher excess than for non-hindered couplings.[4]
Q4: Are there any specific side reactions associated with this compound?
While the POMe group is designed to be stable, challenges can arise:
-
Incomplete Deprotection: If the subsequent Fmoc deprotection is slow or incomplete due to aggregation, this can lead to deletion sequences in the final peptide.[5] Using a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the deprotection solution can help, but should be used with caution as it can promote other side reactions like aspartimide formation.[6][7]
-
Guanidinylation: If excess uronium/aminium reagents (like HATU/HBTU) are present with free amino groups, they can lead to the formation of guanidinium moieties on the N-terminus. Pre-activating the amino acid before adding it to the resin can mitigate this issue.[5]
Troubleshooting Guide
Problem: You observe low or incomplete coupling of this compound.
-
Symptom: A positive Kaiser test (blue beads) after the coupling step, or mass spectrometry of the final peptide shows a significant peak corresponding to a deletion of Tyr(POMe).
-
Solution:
-
Extend Reaction Time: For sterically hindered residues, a standard 1-2 hour coupling time may be insufficient.[1] Try extending the coupling time to 4 hours or even overnight.
-
Increase Reagent Equivalents: Use a higher excess of the this compound and coupling reagents (e.g., 4-5 equivalents relative to the resin loading).
-
Perform a Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of activated this compound for a second coupling step.
-
Change Coupling Reagent: Switch to a more powerful activator like HATU or PyBOP.[2][4]
-
Increase Temperature: Performing the coupling at an elevated temperature (e.g., 40-60°C) can help overcome the activation energy barrier, especially when using automated synthesizers.[6][8]
-
Check Resin Swelling: Poor resin swelling can limit the accessibility of reactive sites. Ensure the resin is adequately swollen in a suitable solvent like DMF or NMP.[1][8] Using NMP or a DMF/DCM mixture can sometimes improve results.[3][9]
-
Problem: The coupling reaction following the incorporation of Tyr(POMe) is inefficient.
-
Symptom: The Kaiser test is negative after the Tyr(POMe) coupling, but positive after the subsequent amino acid coupling.
-
Solution: The bulky Tyr(POMe) residue may be sterically shielding the N-terminal amine of the growing peptide chain.
-
Apply the Same Strategies: The solutions are similar to the problem above. Use a more potent coupling reagent, extend the reaction time, or perform a double coupling for the amino acid being added after Tyr(POMe).
-
Incorporate Backbone Protection: For very difficult sequences, consider using a Dmb (2,4-dimethoxybenzyl) or Hmb (2-hydroxy-4-methoxybenzyl) protected amino acid just before the Tyr(POMe) residue. These groups disrupt on-resin aggregation.[2][8]
-
Data Presentation
Table 1: Comparison of Recommended Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Acronym | Class | Recommended Base | Key Advantages & Considerations |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Uronium/Aminium | DIPEA, NMM | Highly reactive, fast activation, low racemization. Ideal for hindered couplings.[1][4] |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU | Uronium/Aminium | DIPEA, NMM | Very common and effective, slightly less reactive than HATU.[1] |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium | DIPEA, NMM | Good for hindered couplings, avoids guanidinylation side reaction.[2][4] |
| N,N'-Diisopropylcarbodiimide / Ethyl Cyanohydroxyiminoacetate | DIC / OxymaPure | Carbodiimide | (None) | Greener alternative, but may be less effective for highly hindered couplings than uronium salts.[10][11] |
Table 2: Summary of Troubleshooting Strategies for Low Coupling Efficiency
| Parameter | Standard Condition | Modified Condition for Hindered Coupling | Rationale |
| Reaction Time | 1-2 hours | 4 hours to overnight | Allows more time for the sterically hindered reaction to proceed to completion.[1] |
| Temperature | Room Temperature | 40 - 60°C | Increases reaction kinetics to overcome steric barriers.[6] |
| Coupling Strategy | Single Coupling | Double Coupling | Ensures maximum acylation of available free amines. |
| Solvent | DMF | NMP, or DMF/DCM mixtures | Improves solvation of the peptide chain and resin, potentially reducing aggregation.[3][9] |
| Additives | None | Chaotropic salts (e.g., LiCl) | Can disrupt secondary structures and improve reaction site accessibility.[2] |
Experimental Protocols
Protocol: Manual Coupling of this compound using HATU
This protocol is a recommended starting point for coupling this compound to a resin-bound peptide chain.
-
Resin Preparation:
-
Perform Fmoc deprotection on the N-terminal amino group of the peptidyl-resin using 20% piperidine in DMF (2 x 10 minutes).[12]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine (beads will turn dark blue).
-
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and HOBt (4 eq., optional but recommended) in a minimal amount of DMF.
-
Add DIPEA (8 eq.) to the amino acid solution.
-
Allow the mixture to pre-activate for 1-2 minutes. Do not wait too long, as the activated species can degrade.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the washed, deprotected resin.
-
Agitate the reaction vessel using a shaker or nitrogen bubbling at room temperature.
-
Allow the reaction to proceed for a minimum of 2 hours. For the first attempt, a 4-hour coupling is recommended.
-
-
Monitoring and Wash:
-
After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and then isopropanol, and perform a Kaiser test.
-
A negative Kaiser test (yellow/colorless beads) indicates a complete reaction.
-
If the test is positive, drain the reaction vessel and perform a second coupling (repeat steps 2 and 3).
-
Once the reaction is complete, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
The resin is now ready for the next Fmoc deprotection and coupling cycle.
-
Visualizations
Caption: Standard workflow for a single amino acid coupling cycle in SPPS.
Caption: Conceptual diagram of steric hindrance from the POMe group.
Caption: Decision tree for troubleshooting incomplete coupling reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 5. Bot Detection [iris-biotech.de]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Technical Support Center: Refinement of Cleavage Methods for Sensitive Tyr(POMe) Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the cleavage methods for peptides containing the sensitive phosphotyrosine mimetic, Tyr(POMe) (Tyrosine(phosphonomethyl)).
Frequently Asked Questions (FAQs)
Q1: What is Tyr(POMe) and why is its cleavage challenging?
Tyr(POMe), or Tyrosine(phosphonomethyl), is a non-hydrolyzable phosphotyrosine mimetic used in peptide-based drug discovery to enhance stability against phosphatases. The cleavage of the phosphonomethyl (POMe) group from the tyrosine residue during the final deprotection step in solid-phase peptide synthesis (SPPS) can be challenging. The methyl ester of the phosphonic acid is sensitive to repeated treatments with piperidine during the Fmoc-deprotection cycles, potentially leading to premature partial or complete deprotection. Furthermore, complete removal of the POMe group during the final trifluoroacetic acid (TFA) cleavage can be difficult and may require harsh conditions, which can lead to other side reactions.
Q2: Is the POMe group stable during standard Fmoc-SPPS?
The stability of the POMe group during Fmoc-SPPS can be a concern. The repeated exposure to piperidine (typically 20% in DMF) for Fmoc group removal can lead to the gradual cleavage of the methyl ester from the phosphonate group. This can result in a heterogeneous peptide population on the resin, complicating the final cleavage and purification.
Q3: What are the potential side reactions during the cleavage of Tyr(POMe) peptides?
Researchers may encounter several side reactions during the cleavage of Tyr(POMe) peptides:
-
Incomplete POMe Deprotection: The primary challenge is the incomplete removal of the methyl group from the phosphonate, leading to the desired peptide still containing the POMe group.
-
Premature Deprotection: As mentioned, partial or complete loss of the methyl group can occur during the synthesis due to piperidine treatment.
-
Alkylation of Tyrosine: The electron-rich phenol side chain of tyrosine is susceptible to alkylation by carbocations generated from the cleavage of other protecting groups or the resin linker.[1][2]
-
Oxidation of Sensitive Residues: If the peptide contains other sensitive residues like methionine (Met) or tryptophan (Trp), they are prone to oxidation during acidolysis.
-
Aspartimide Formation: For peptides containing aspartic acid (Asp), particularly Asp-Gly or Asp-Ser sequences, the formation of aspartimide is a common side reaction under both basic (piperidine) and acidic (TFA) conditions.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the cleavage of Tyr(POMe) peptides.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Cleavage of the POMe Group (Mass spec shows mass of peptide + POMe) | Insufficiently harsh cleavage conditions. | 1. Increase the cleavage time with the TFA cocktail (e.g., from 2 hours to 4-6 hours).2. Consider a stronger acid cocktail, such as one containing trimethylsilyl bromide (TMSBr), which has been shown to be effective for cleaving other challenging protecting groups. A small-scale test cleavage is highly recommended. |
| Low Yield of the Desired Peptide | 1. Premature cleavage of the POMe group during synthesis leading to a mixture of products.2. Incomplete cleavage from the resin.3. Reattachment of the peptide to the resin.[1] | 1. Minimize piperidine exposure time during Fmoc deprotection steps.2. Ensure a sufficient volume of the cleavage cocktail is used to swell the resin completely.[1]3. Use a scavenger cocktail that effectively quenches reactive carbocations. For peptides with C-terminal Tyr, reattachment can be a significant issue. |
| Presence of Multiple Peaks in HPLC/Mass Spec Corresponding to Alkylated or Oxidized Byproducts | Ineffective scavenging of reactive species generated during cleavage. | 1. Optimize the scavenger cocktail based on the peptide sequence. Use scavengers like triisopropylsilane (TIS) for trityl and other carbocations, and ethanedithiol (EDT) or dithiothreitol (DTT) to prevent oxidation of Met and Trp.[2][4]2. Perform the cleavage at a lower temperature (e.g., on an ice bath) to minimize side reactions. |
| Peptide Fails to Precipitate from Ether | The peptide is highly hydrophilic or very short. | 1. Concentrate the TFA solution under a stream of nitrogen before adding cold ether.2. Use a larger volume of cold ether.3. Lyophilize the TFA solution directly (ensure appropriate safety measures for TFA handling) and then purify the crude peptide by HPLC. |
Experimental Protocols
Protocol 1: Standard TFA Cleavage Cocktail for Tyr(POMe) Peptides (Initial Trial)
This protocol is a starting point and may require optimization based on the specific peptide sequence.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Prepare the cleavage cocktail fresh: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold ether 2-3 times.
-
Dry the peptide pellet under vacuum.
-
Analyze the crude peptide by HPLC and mass spectrometry to assess the completeness of the POMe cleavage.
Protocol 2: Modified TFA Cleavage Cocktail for Peptides with Sensitive Residues
For peptides containing other sensitive amino acids such as Met, Cys, or Trp, a more robust scavenger mixture is recommended.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT)
-
Cold diethyl ether
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Prepare the cleavage cocktail fresh. A common "Reagent K" variation can be used: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT.[5] Alternatively, a simpler cocktail of 94% TFA, 2.5% Water, 2.5% EDT, 1% TIS can be effective.[6]
-
Proceed with steps 3-11 from Protocol 1.
Diagrams
Caption: General workflow for the cleavage and deprotection of Tyr(POMe) peptides.
Caption: A logical troubleshooting workflow for refining Tyr(POMe) peptide cleavage.
References
Validation & Comparative
A Researcher's Guide to Phosphotyrosine Analogs: Comparing Fmoc-Tyr(POMe)-OH and Other Key Derivatives
For researchers, scientists, and drug development professionals engaged in peptide synthesis and signal transduction studies, the selection of an appropriate phosphotyrosine (pTyr) analog is a critical determinant of experimental success. This guide provides an objective comparison of Fmoc-Tyr(POMe)-OH with other commonly used phosphotyrosine derivatives in solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols.
The reversible phosphorylation of tyrosine residues is a cornerstone of cellular signaling, governing a multitude of processes from cell growth and proliferation to differentiation and metabolism. The synthesis of phosphopeptides is therefore indispensable for dissecting these pathways and developing novel therapeutics. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the predominant method for SPPS, and a variety of Fmoc-protected phosphotyrosine derivatives are available, each with distinct advantages and disadvantages.
This guide focuses on the performance of this compound, a prodrug derivative, in comparison to more traditional analogs such as Fmoc-Tyr(PO(OBzl)OH)-OH, Fmoc-Tyr(PO3H2)-OH, and Fmoc-Tyr(PO(NMe2)2)-OH.
Performance Comparison of Phosphotyrosine Derivatives
The choice of a phosphotyrosine derivative for SPPS significantly impacts coupling efficiency, the propensity for side reactions, and the final purity of the synthesized peptide. The following table summarizes the key performance characteristics of several widely used derivatives.
| Derivative | Key Features & Applications | Advantages | Disadvantages | Recommended Coupling Conditions |
| This compound | Pivaloyloxymethyl (POM) protected. Primarily used for the synthesis of cell-permeable phosphopeptide prodrugs .[1][2] | The POM group masks the negative charge of the phosphate, enhancing cell membrane permeability.[1] It is cleaved by intracellular esterases to release the active phosphopeptide.[1] | Requires an additional on-resin "POMylation" step if starting from an unprotected phosphate, or the synthesis of the specialized monomer.[2] The stability of the POM group to final cleavage conditions must be considered. | Standard coupling reagents such as HBTU/HOBt/DIPEA can be used for the peptide backbone assembly. The subsequent on-resin POMylation of a free phosphate group is achieved with iodomethylpivalate (POMI) and a base like DIPEA.[2] |
| Fmoc-Tyr(PO(OBzl)OH)-OH | Monobenzyl-protected phosphate. One of the most frequently used derivatives for routine phosphopeptide synthesis.[3][4] | Commercially available and widely documented. The benzyl group is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.[5] | The free acidic hydroxyl on the phosphate can cause side reactions and may complicate coupling, sometimes requiring a larger excess of coupling reagents.[3][6] Can lead to benzylation of sensitive residues like tryptophan or cysteine during cleavage.[5] | Uronium-based reagents like HBTU or HATU with an increased excess of DIPEA are effective.[3][7] Poor incorporation has been observed with PyBOP and carbodiimide coupling reagents.[3] |
| Fmoc-Tyr(PO3H2)-OH | Unprotected phosphate group. A cost-effective option for phosphopeptide synthesis.[5][8] | Simple and economical as it requires no phosphate protecting group removal step.[5] | The unprotected phosphate can lead to sluggish and incomplete coupling reactions.[3][5] Prone to side reactions such as pyrophosphate formation between adjacent pTyr residues.[3] Requires careful optimization of coupling conditions. | Best coupled using HATU with at least three equivalents of DIPEA.[3] For peptides with multiple phosphotyrosine residues, a piperidine counterion exchange may be necessary.[3] |
| Fmoc-Tyr(PO(NMe2)2)-OH | Fully protected phosphorodiamidate. Offers improved solubility and reduced side reactions.[3] | The fully protected phosphate avoids side reactions like pyrophosphate formation and incompatibility with certain coupling reagents.[3] It also confers better solubility properties to the derivative.[3] | Requires a specific two-step deprotection procedure involving acid-catalyzed hydrolysis to regenerate the phosphotyrosine.[5] | Can be introduced using a wide range of standard coupling methods, including PyBOP/DIPEA, TBTU/DIPEA, and DIPCDI/HOBt.[3] |
| Fmoc-Tyr(PO3tBu2)-OH | Di-tert-butyl-protected phosphate. Offers high purity of the final phosphopeptide.[9][10] | Affords phosphopeptides in high purity with minimal contamination from the corresponding non-phosphorylated peptide.[10] The t-butyl groups are cleaved simultaneously with the peptide from the resin using TFA.[1] | The synthesis of the monomer can be complex. | Can be incorporated using standard Fmoc-SPPS protocols.[9] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful synthesis and analysis of phosphopeptides. Below are methodologies for key stages of the process.
Protocol 1: Solid-Phase Synthesis of a Phosphopeptide using Fmoc-Tyr(PO(OBzl)OH)-OH
This protocol outlines a general procedure for the manual or automated synthesis of a phosphopeptide on a rink amide resin using Fmoc-Tyr(PO(OBzl)OH)-OH.
1. Resin Swelling:
-
Place the rink amide resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the 20% piperidine in DMF treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).
3. Amino Acid Coupling (for standard amino acids):
-
Dissolve the Fmoc-protected amino acid (4 equivalents) and a coupling agent such as HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Monitor the coupling completion using a ninhydrin (Kaiser) test.
-
Wash the resin with DMF (5 times).
4. Incorporation of Fmoc-Tyr(PO(OBzl)OH)-OH:
-
For the coupling of Fmoc-Tyr(PO(OBzl)OH)-OH, use HATU (3.9 equivalents) as the coupling agent and an increased amount of DIPEA (10-15 equivalents).[3]
-
Follow the same activation and coupling procedure as for standard amino acids, with a potentially longer coupling time (2-4 hours).
-
Thoroughly wash the resin with DMF after coupling.
5. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Wash the resin with DMF.
6. Repeat Cycles:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
7. Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Protocol 2: HPLC Purification of Phosphopeptides
Purification of the crude phosphopeptide is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
1. Sample Preparation:
-
Dissolve the crude, dried phosphopeptide in a minimal amount of a suitable solvent, such as 0.1% TFA in water or a mixture of acetonitrile and water.
2. HPLC System and Column:
-
Use a preparative or semi-preparative RP-HPLC system equipped with a C18 column.
3. Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
4. Gradient Elution:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the dissolved peptide sample.
-
Apply a linear gradient of increasing Mobile Phase B concentration to elute the peptide. A typical gradient might be from 5% to 65% B over 30-60 minutes.
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
6. Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final purified phosphopeptide as a white powder.[11]
Protocol 3: Mass Spectrometry Analysis of Phosphopeptides
Mass spectrometry is a crucial tool for confirming the identity and phosphorylation state of the synthesized peptide.
1. Sample Preparation for MALDI-TOF MS:
-
Mix a small amount of the purified phosphopeptide solution with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid).
-
Spot the mixture onto a MALDI target plate and allow it to air-dry.
2. MALDI-TOF MS Analysis:
-
Acquire the mass spectrum in both linear and reflectron modes. In linear mode, phosphopeptides are often more stable.[12]
-
The presence of a peak corresponding to the calculated molecular weight of the phosphopeptide confirms its identity.
-
In reflectron mode, the observation of a neutral loss of phosphoric acid (-98 Da) is a characteristic indicator of phosphorylation.[13]
3. Sample Preparation for LC-MS/MS:
-
Dissolve the purified phosphopeptide in a solvent compatible with the LC-MS system (e.g., 0.1% formic acid in water).
4. LC-MS/MS Analysis:
-
Inject the sample onto a nano-flow HPLC system coupled to a high-resolution mass spectrometer.
-
Peptides are separated by a gradient and introduced into the mass spectrometer.
-
Perform tandem mass spectrometry (MS/MS) on the precursor ion of the phosphopeptide to obtain fragment ions.
-
The fragmentation pattern can be used to confirm the peptide sequence and pinpoint the exact site of phosphorylation.
Signaling Pathways and Experimental Workflows
Visualizing the context in which phosphotyrosine residues function is essential for understanding their biological significance. The following diagrams, generated using the DOT language for Graphviz, illustrate two key signaling pathways involving tyrosine phosphorylation and a general workflow for phosphopeptide synthesis and analysis.
Caption: A simplified diagram of the EGFR signaling pathway.
Caption: Overview of the JAK-STAT signaling cascade.
Caption: General workflow for phosphopeptide synthesis and analysis.
References
- 1. Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comprehensive and Reproducible Phosphopeptide Enrichment Using Iron Immobilized Metal Ion Affinity Chromatography (Fe-IMAC) Columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sapphire North America [sapphire-usa.com]
- 9. Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of O-phosphotyrosine-containing peptides by Fmoc solid-phase synthesis: Evaluation of several Fmoc-Tyr(PO3R2)-OH derivatives | Semantic Scholar [semanticscholar.org]
- 11. takarabio.com [takarabio.com]
- 12. Post-Translational Modification Analysis | Phosphorylation Analysis by MALDI-TOF MS (1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Phosphotyrosine Building Blocks in Fmoc-Based Peptide Synthesis: Unprotected vs. Protected Strategies
The incorporation of phosphotyrosine (pTyr) residues into synthetic peptides is crucial for studying a vast array of cellular signaling processes, including those mediated by kinases, phosphatases, and SH2 domain-containing proteins. For researchers utilizing Fmoc-based solid-phase peptide synthesis (SPPS), the choice of the phosphotyrosine building block is a critical determinant of the synthesis efficiency, final peptide purity, and overall yield. This guide provides an objective comparison between the use of the unprotected building block, Fmoc-Tyr(PO3H2)-OH , and protected phosphotyrosine analogs, with a conceptual exploration of labile protective groups like the pivaloyloxymethyl (POM) moiety.
At a Glance: Comparing Phosphotyrosine Building Blocks
The selection of a phosphotyrosine derivative for SPPS involves a trade-off between cost, ease of use, and potential side reactions. The two primary strategies are the "unprotected" approach using Fmoc-Tyr(PO3H2)-OH and the "protected" approach employing derivatives with various phosphate protecting groups.
| Feature | Fmoc-Tyr(PO3H2)-OH (Unprotected) | Protected Fmoc-pTyr Analogs (e.g., -Tyr(PO(OBzl)OH)-OH) |
| Cost | Generally more cost-effective.[1] | Higher cost due to additional synthetic steps for protection. |
| Coupling Efficiency | Sluggish coupling, often requiring extended reaction times and specialized, stronger coupling reagents like HATU with a significant excess of base (DIPEA).[1] | Generally better coupling efficiency with standard coupling reagents (e.g., HBTU, PyBOP), although some partially protected versions can still present challenges. |
| Side Reactions | Prone to pyrophosphate formation, especially in sequences with adjacent pTyr residues.[1] The free phosphate can also interfere with subsequent coupling steps. | Side reactions are minimized as the reactive phosphate group is masked. Fully protected versions avoid issues like pyrophosphate formation. |
| Deprotection | No phosphate deprotection step is required, simplifying the final cleavage and deprotection procedure.[1] | Requires a specific deprotection step to remove the phosphate protecting group(s), which must be compatible with the overall cleavage strategy. For example, benzyl (Bzl) groups are removed during the final TFA cleavage.[1] |
| Handling and Solubility | Can have lower solubility in standard SPPS solvents. | Protected versions often exhibit improved solubility. |
The Case for a Prodrug Approach: The Untapped Potential of Fmoc-Tyr(POMe)-OH
While not yet a commonly available commercial reagent for phosphotyrosine, the use of a pivaloyloxymethyl (POM) protecting group on phosphothreonine (Fmoc-Thr[PO(OH)(OPOM)]-OH) has been reported as a strategy to create phosphopeptide prodrugs. A hypothetical this compound would offer the advantages of a fully protected phosphate group during synthesis, potentially leading to higher coupling efficiencies and fewer side reactions. The key advantage of a POM group is its lability under cellular conditions, where it can be cleaved by intracellular esterases to reveal the native phosphotyrosine residue. This makes it an attractive, albeit currently theoretical for tyrosine, option for researchers interested in cell-based assays and in vivo studies.
Experimental Data Summary
Quantitative comparisons of different phosphotyrosine building blocks are essential for selecting the optimal reagent for a specific peptide sequence. The following table summarizes findings from a study evaluating various derivatives in the synthesis of model Tyr(P)-containing peptides.
| Phosphotyrosine Derivative | Purity of Crude Phosphopeptide | Unphosphorylated Peptide Byproduct | Notes |
| Fmoc-Tyr(PO3H2)-OH | Less pure | 1-4% | Suitable for use but yields less pure product compared to protected versions.[2] |
| Fmoc-Tyr(PO3tBu2)-OH | High purity | Lowest amount | Considered the preferred derivative for high-purity phosphopeptide synthesis.[2][3] |
| Fmoc-Tyr(PO3Bzl2)-OH | Moderate purity | Moderate amount | A viable option, but may not provide the same level of purity as the t-butyl protected version.[2] |
Key Experimental Protocols
Protocol 1: Incorporation of Fmoc-Tyr(PO3H2)-OH
This protocol is adapted for the sluggish nature of the unprotected phosphotyrosine building block.
-
Resin Preparation: Swell the resin (e.g., Rink Amide MBHA) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.
-
Coupling:
-
Prepare the coupling solution: Dissolve Fmoc-Tyr(PO3H2)-OH (3 eq.), HATU (3 eq.) in DMF.
-
Add DIPEA (at least 3 equivalents, with some protocols recommending up to 9 equivalents) to the amino acid solution and immediately add to the resin.[1]
-
Allow the coupling reaction to proceed for at least 2 hours, or overnight for difficult couplings.[1]
-
-
Washing: Wash the resin with DMF, DCM, and then DMF.
-
Capping (Optional but Recommended): Treat the resin with a capping solution (e.g., acetic anhydride/pyridine/DMF) to block any unreacted amino groups.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids. For amino acids coupled immediately after Fmoc-Tyr(PO3H2)-OH, extended coupling times may also be necessary.
-
Cleavage and Global Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5) for 2-3 hours. Precipitate the peptide in cold diethyl ether.
Protocol 2: Incorporation of a Protected Phosphotyrosine Analog (e.g., Fmoc-Tyr(PO(OBzl)OH)-OH)
This protocol utilizes more standard coupling conditions.
-
Resin Preparation: Swell the resin in DMF.
-
Fmoc Deprotection: Treat with 20% piperidine in DMF and wash.
-
Coupling:
-
Prepare the coupling solution: Dissolve the protected Fmoc-pTyr derivative (e.g., Fmoc-Tyr(PO(OBzl)OH)-OH) (1.5-2 eq.), HBTU (1.5-2 eq.), and HOBt (1.5-2 eq.) in DMF.
-
Add DIPEA (3-4 eq.) and add the solution to the resin.
-
Couple for 1-2 hours. Monitor the reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly.
-
Chain Elongation: Continue with standard Fmoc-SPPS cycles.
-
Cleavage and Global Deprotection: Treat the resin with a standard TFA cleavage cocktail. The benzyl (Bzl) protecting group on the phosphate will be cleaved simultaneously with the other side-chain protecting groups and the peptide from the resin.
Visualizing the Context: Signaling Pathways and Synthetic Workflows
Receptor Tyrosine Kinase (RTK) Signaling Pathway
Phosphotyrosine residues are central to the signaling cascades initiated by Receptor Tyrosine Kinases (RTKs). The diagram below illustrates a simplified RTK signaling pathway, highlighting the critical role of tyrosine phosphorylation.
Caption: A simplified schematic of a Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow: Phosphopeptide Synthesis
The following diagram outlines the general workflow and key decision points when synthesizing a phosphopeptide using either an unprotected or protected phosphotyrosine building block.
Caption: A logical workflow for the synthesis of phosphopeptides.
References
- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 2. Preparation of O-phosphotyrosine-containing peptides by Fmoc solid-phase synthesis: Evaluation of several Fmoc-Tyr(PO3R2)-OH derivatives | Semantic Scholar [semanticscholar.org]
- 3. Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Fmoc-Tyr(POMe)-OH versus Fmoc-Tyr(PO(OBzl)OH)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of phosphopeptides, the choice of phosphotyrosine building block is critical to achieving high yields and purity. This guide provides an objective comparison of Fmoc-Tyr(POMe)-OH and the more conventional Fmoc-Tyr(PO(OBzl)OH)-OH, supported by experimental insights and logical advantages derived from similar systems.
The incorporation of phosphotyrosine (pTyr) into peptides is essential for studying a vast array of cellular signaling pathways, particularly those mediated by protein tyrosine kinases and phosphatases. The success of solid-phase peptide synthesis (SPPS) for these modified peptides hinges on the protecting group strategy for the phosphate moiety. While Fmoc-Tyr(PO(OBzl)OH)-OH has been a common choice, its inherent chemical properties present significant challenges. The advent of pivaloyloxymethyl (POM) protection for phosphate groups, as seen in this compound, offers a promising solution to these issues, enhancing the efficiency and reliability of phosphopeptide synthesis.
Performance Comparison: A Quantitative Overview
While direct, side-by-side quantitative data for the synthesis of the same peptide using both this compound and Fmoc-Tyr(PO(OBzl)OH)-OH is not extensively available in the reviewed literature, the following table summarizes the expected performance based on documented challenges with the benzyl-protected analog and the demonstrated advantages of POM protection in similar contexts, such as with phosphothreonine.
| Feature | This compound | Fmoc-Tyr(PO(OBzl)OH)-OH |
| Coupling Efficiency | Expected to be high and comparable to standard amino acids. | Often reduced, requiring longer coupling times or stronger coupling reagents.[1] |
| Reagent Compatibility | Compatible with a wide range of standard coupling reagents. | Incompatible with certain coupling reagents like PyBOP® and carbodiimides.[1] |
| Side Reactions | Minimal; the fully protected phosphate prevents side reactions. | Prone to side reactions such as pyrophosphate formation and acylation of the piperidine used for Fmoc deprotection.[1] |
| Solubility | Good solubility in standard SPPS solvents. | Can exhibit poor solubility, complicating handling and automated synthesis. |
| Deprotection | Mild acidic conditions (e.g., TFA cocktail) for final deprotection. | Requires TFA for benzyl group removal, which can sometimes lead to benzylation of sensitive residues.[1] |
| Overall Yield & Purity | Expected to be significantly higher due to improved coupling and fewer side reactions. | Often lower, with impurities resulting from incomplete coupling and side reactions.[2][3] |
Delving into the Chemical Advantages of this compound
The primary advantage of this compound lies in the full protection of the phosphate group by the pivaloyloxymethyl (POM) moiety. This chemical modification addresses the key drawbacks associated with the partially protected phosphate in Fmoc-Tyr(PO(OBzl)OH)-OH.
1. Elimination of Problematic Acidic Proton: The free hydroxyl group on the phosphate of Fmoc-Tyr(PO(OBzl)OH)-OH is acidic. During the coupling step, this acidic proton can interfere with the activation of the carboxylic acid, leading to lower coupling efficiency.[1] Furthermore, it can react with the piperidine used for Fmoc deprotection, forming a salt that can consume the activated amino acid in the subsequent coupling step.[4] The POM group in this compound completely masks this acidic proton, thus preventing these side reactions.
2. Enhanced Solubility and Handling: The fully protected phosphate group in this compound is expected to confer better solubility in common SPPS solvents compared to the partially protected counterpart. This is a significant advantage for automated peptide synthesis, where poor solubility can lead to clogged lines and incomplete reactions.
3. Reduced Risk of Side Reactions: The unprotected phosphate hydroxyl in Fmoc-Tyr(PO(OBzl)OH)-OH can participate in undesirable side reactions, such as pyrophosphate formation between adjacent phosphotyrosine residues. The complete protection afforded by the POM group eliminates this possibility, leading to a cleaner synthesis and a purer final product.
4. Milder Deprotection: The POM group is designed to be labile under the standard acidic conditions used for the final cleavage of the peptide from the resin (e.g., TFA). This is in contrast to the benzyl group, which while also TFA-labile, can sometimes lead to the benzylation of other sensitive amino acid residues as a side reaction.[1]
Experimental Protocols
Protocol for Incorporation of Fmoc-Tyr(PO(OBzl)OH)-OH
This protocol is adapted from standard procedures for incorporating this challenging building block.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).
-
Coupling:
-
Pre-activate a solution of Fmoc-Tyr(PO(OBzl)OH)-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Monitoring the reaction with a ninhydrin test is recommended.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Proceed to the next Fmoc deprotection and coupling cycle.
Projected Protocol for Incorporation of this compound
This projected protocol is based on the successful incorporation of a similarly protected phosphothreonine derivative and the expected improved reactivity of the POM-protected phosphotyrosine.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Coupling:
-
Prepare a solution of this compound (2 eq.), HCTU (1.9 eq.), and DIPEA (4 eq.) in DMF.
-
Add the coupling solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Proceed to the next Fmoc deprotection and coupling cycle.
Visualizing the Workflow and Signaling Context
To better illustrate the practical and biological relevance of phosphotyrosine-containing peptides, the following diagrams are provided.
Conclusion
The use of this compound presents a significant advancement in the field of phosphopeptide synthesis. By providing a fully protected phosphate group, it overcomes the primary obstacles associated with Fmoc-Tyr(PO(OBzl)OH)-OH, namely poor coupling efficiency and the prevalence of side reactions. Researchers can anticipate higher yields of purer phosphopeptides with more reliable and straightforward synthesis protocols. For those engaged in the study of cellular signaling and the development of phosphopeptide-based therapeutics, the adoption of this compound is a strategic choice that can accelerate research and lead to more robust and reproducible results.
References
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-Tyr(POMe)-OH
For researchers, scientists, and drug development professionals, the synthesis of peptides with modified amino acids is a critical technique. The choice of protecting group for reactive side chains, such as the hydroxyl group of tyrosine, can significantly impact the success of solid-phase peptide synthesis (SPPS) and the subsequent analysis of the final product by mass spectrometry. This guide provides a comparative analysis of peptides synthesized using Fmoc-Tyr(POMe)-OH, where POMe represents the p-methoxybenzyl protecting group, against other common tyrosine protection strategies, with a focus on their behavior during mass spectrometry analysis.
The use of protecting groups is fundamental in peptide synthesis to prevent unwanted side reactions. For tyrosine, the phenolic hydroxyl group is reactive and requires protection during peptide chain elongation. While the tert-butyl (tBu) group is a widely used protecting group for tyrosine in Fmoc-SPPS, alternative protecting groups like p-methoxybenzyl (POMe) are also employed. The selection of a protecting group influences not only the synthesis efficiency but also the characteristics of the peptide during mass spectrometric analysis, including its fragmentation pattern and the potential for side products.
Comparison of Tyrosine Protecting Groups in Fmoc-SPPS
The choice of protecting group for the tyrosine side chain impacts several aspects of peptide synthesis and analysis. Below is a comparison of key characteristics of commonly used protecting groups.
| Protecting Group | Cleavage Conditions | Potential Side Reactions during Synthesis | Impact on Mass Spectrometry Analysis |
| p-Methoxybenzyl (POMe) | Strong acid (e.g., TFA), often requires scavengers. | Can lead to byproducts due to the release of the methoxybenzyl cation during cleavage. | The POMe group may not be fully removed, leading to a mass shift of +121.06 Da. Fragmentation of the POMe group can produce characteristic ions. |
| tert-Butyl (tBu) | Strong acid (e.g., TFA). | The tert-butyl cation generated during cleavage can react with nucleophilic residues like Trp and Met if not scavenged. | Generally clean cleavage, resulting in the desired peptide mass. The tBu group is highly labile in the gas phase if not fully removed. |
| Benzyl (Bzl) | Very strong acids (e.g., HF). | Requires harsh cleavage conditions that can degrade the peptide. | Similar to POMe, incomplete cleavage can result in a mass shift. |
| 2-Bromobenzyloxycarbonyl (BrZ) | Strong acid (e.g., HF). | Similar to Bzl, requires harsh cleavage conditions. | Incomplete cleavage will result in a significant mass addition. |
Mass Spectrometry Analysis of Peptides Synthesized with this compound
The mass spectrometry analysis of peptides containing POMe-protected tyrosine requires careful consideration of the protecting group's stability and fragmentation behavior.
Expected Observations in Mass Spectra
-
Incomplete Deprotection: The primary concern with the POMe group is its incomplete removal during the final cleavage step from the resin. This results in the detection of the desired peptide with an additional mass of 121.06 Da, corresponding to the p-methoxybenzyl group.
-
Fragmentation of the POMe Group: During tandem mass spectrometry (MS/MS) analysis, the POMe group can undergo fragmentation. A characteristic neutral loss of 122 Da (p-methoxybenzyl alcohol) or a fragment ion at m/z 121 (the p-methoxybenzyl cation) may be observed, which can be a diagnostic indicator of the presence of the POMe group.
Comparison with Tyr(tBu) Peptides
In contrast, peptides synthesized with Fmoc-Tyr(tBu)-OH generally exhibit cleaner mass spectra. The tBu group is more labile under standard TFA cleavage conditions, leading to more complete deprotection. Any remaining tBu group is also highly unstable in the mass spectrometer and is often lost as isobutylene (56 Da) in the ion source, making the observation of tBu-adducts in the final spectrum less common.
Experimental Protocols
General Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS)
A standard protocol for manual or automated Fmoc-SPPS is employed for peptide synthesis.
Workflow for Fmoc-SPPS:
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Steps:
-
Resin Swelling: The resin is swelled in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Fmoc Deprotection: The N-terminal Fmoc group is removed using a solution of 20% piperidine in DMF.
-
Washing: The resin is washed thoroughly with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (e.g., this compound or Fmoc-Tyr(tBu)-OH) is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and coupled to the free N-terminus of the growing peptide chain.
-
Washing: The resin is washed with DMF to remove unreacted reagents.
-
Repeat: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, and dithiothreitol) to prevent side reactions.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for LC-MS/MS Analysis of Synthetic Peptides
LC-MS/MS System: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system is used for analysis.
LC Conditions:
-
Column: A C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over a suitable time (e.g., 30-60 minutes) is used to elute the peptides.
-
Flow Rate: Typically 200-400 µL/min.
MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Full Scan (MS1): Acquire spectra over a mass range appropriate for the expected peptide mass (e.g., m/z 200-2000).
-
Tandem MS (MS/MS): Use data-dependent acquisition (DDA) to select the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
Workflow for LC-MS/MS Analysis:
Caption: Workflow for the LC-MS/MS analysis of synthetic peptides.
Data Presentation and Interpretation
The data obtained from the mass spectrometer is processed to identify the peptide and any modifications.
Table of Expected m/z Values for a Model Peptide (Tyr-Gly-Gly-Phe-Leu):
| Peptide Form | Protecting Group | Calculated Monoisotopic Mass (Da) | Expected [M+H]+ (m/z) |
| Fully Deprotected | - | 555.2764 | 556.2837 |
| POMe-modified | POMe | 676.3342 | 677.3415 |
| tBu-modified | tBu | 611.3386 | 612.3459 |
Interpretation of MS/MS Spectra:
The fragmentation of the peptide backbone in MS/MS provides sequence information. For a peptide containing a POMe-modified tyrosine, the fragmentation pattern will include the characteristic b- and y-ions of the peptide backbone, along with potential fragments related to the POMe group. The presence of a fragment at m/z 121 or a neutral loss of 122 Da from precursor or fragment ions can confirm the presence and location of the POMe modification.
Illustrative Fragmentation Pathway of a POMe-Protected Tyrosine Residue:
Caption: Simplified fragmentation of a POMe-protected tyrosine residue in MS/MS.
Conclusion
The choice of protecting group for tyrosine in Fmoc-SPPS has a direct impact on the subsequent mass spectrometry analysis. While this compound is a viable option, researchers should be aware of the potential for incomplete deprotection and the characteristic fragmentation pattern of the POMe group. In contrast, Fmoc-Tyr(tBu)-OH generally leads to cleaner mass spectra due to more efficient cleavage. Careful optimization of cleavage conditions and thorough analysis of the mass spectrometry data are crucial for the successful synthesis and characterization of tyrosine-containing peptides. This guide provides a framework for understanding and navigating the nuances of analyzing peptides synthesized with this compound, enabling more informed decisions in peptide design and synthesis.
A Comparative Guide to the NMR Characterization of Fmoc-Tyr(POMe)-OH and its Peptide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The incorporation of phosphotyrosine (pTyr) residues into peptides is a critical aspect of research in signal transduction and drug discovery. The transient nature of the phosphate group necessitates the use of protecting groups during solid-phase peptide synthesis (SPPS). The pivaloyloxymethyl (POM) group has emerged as a valuable protecting group for the phosphate moiety of tyrosine, offering advantages in terms of stability and deprotection conditions. This guide provides a comprehensive comparison of the NMR characterization of Fmoc-Tyr(POMe)-OH with other commonly used phosphotyrosine derivatives, supported by experimental data and detailed protocols.
Comparison of NMR Characteristics
The selection of an appropriate protecting group for phosphotyrosine is crucial for successful peptide synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of these modified amino acids and the resulting peptides. Below is a comparison of the key NMR spectral features of this compound and its alternatives.
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key ³¹P NMR Signals (ppm) |
| This compound | Estimated: 5.7-5.8 (O-CH₂-O), 1.1-1.2 (C(CH₃)₃) | Estimated: ~83 (O-CH₂-O), ~39 (C(CH₃)₃), ~27 (C(CH₃)₃) | Estimated: -5 to -10 |
| Fmoc-Tyr(PO(OBzl)OH)-OH | 7.2-7.4 (aromatic-CH of Benzyl), 5.0-5.2 (CH₂ of Benzyl) | 127-129 (aromatic-C of Benzyl), 67-69 (CH₂ of Benzyl) | -4 to -6 |
| Fmoc-Tyr(PO₃Me₂)-OH | 3.6-3.8 (d, J(P,H) ≈ 11 Hz, P-OCH₃) | 54-56 (d, J(P,C) ≈ 6 Hz, P-OCH₃) | +2 to +4 |
| Fmoc-Tyr(PO(NMe₂)₂)-OH | 2.5-2.7 (d, J(P,H) ≈ 10 Hz, N(CH₃)₂) | 36-38 (d, J(P,C) ≈ 4 Hz, N(CH₃)₂) | +15 to +20 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. Data for this compound is estimated based on the known shifts of the pivaloyloxymethyl group in other contexts.
Experimental Protocols
Detailed and consistent experimental procedures are paramount for obtaining high-quality, reproducible NMR data. The following sections outline the protocols for the synthesis of phosphotyrosine-containing peptides and their subsequent NMR analysis.
Solid-Phase Peptide Synthesis (SPPS) of Phosphotyrosine-Containing Peptides
This protocol is based on the widely used Fmoc/tBu strategy.[1][2][3]
Materials:
-
Fmoc-protected amino acids (including the desired Fmoc-Tyr(Phosphate-protecting group)-OH)
-
Rink Amide resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for a further 15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activated amino acid solution and immediately add it to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test.
-
-
Washing: Wash the resin extensively with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Global Deprotection: Treat the resin-bound peptide with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the phosphate protecting group, depending on its lability).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and NMR.
NMR Sample Preparation and Analysis
¹H NMR Spectroscopy:
-
Dissolve 1-5 mg of the Fmoc-amino acid or peptide in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH buffer).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a one-dimensional ¹H NMR spectrum at a suitable temperature (e.g., 298 K) on a spectrometer operating at a frequency of 400 MHz or higher.
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy:
-
Prepare a more concentrated sample, typically 10-20 mg in 0.6 mL of deuterated solvent.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process and reference the spectrum similarly to the ¹H NMR spectrum.
³¹P NMR Spectroscopy:
-
Prepare a sample containing the phosphotyrosine derivative or phosphopeptide in a suitable deuterated solvent. The concentration should be as high as practically possible.
-
Acquire a proton-decoupled ³¹P NMR spectrum.[4] The chemical shifts are typically referenced to an external standard of 85% H₃PO₄.
-
The spectral width should be set to cover the expected range of phosphate chemical shifts.
-
Process the spectrum as described for ¹H NMR. The pH of the sample can significantly affect the ³¹P chemical shift of unprotected or partially protected phosphates.[5]
Signaling Pathways and Experimental Workflows
The phosphorylation of tyrosine residues is a key event in numerous signaling pathways. The ability to synthesize and characterize phosphopeptides is essential for studying the enzymes involved in these pathways, such as kinases and phosphatases.
Caption: Experimental workflow for phosphopeptide synthesis and characterization.
This guide provides a foundational understanding of the NMR characterization of this compound and its comparison with other phosphotyrosine derivatives. The provided protocols and comparative data aim to assist researchers in making informed decisions for their peptide synthesis and analysis endeavors.
References
- 1. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. researchgate.net [researchgate.net]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. 1H and 31P NMR spectroscopy of phosphorylated model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Assessment of Crude Peptides Containing Tyr(POMe)
An objective comparison of analytical methodologies for researchers, scientists, and drug development professionals.
The accurate assessment of purity is a critical step in the development and application of synthetic peptides, particularly those incorporating modified amino acids such as O-(4-methoxybenzyl) Tyrosine [Tyr(POMe)]. This modification, while useful, can introduce specific challenges during synthesis and purification. This guide provides a comparative overview of the primary analytical techniques used to evaluate the purity of crude synthetic peptides, with a focus on addressing the unique aspects of Tyr(POMe)-containing sequences.
The Challenge of Impurities in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS), while highly efficient, is not flawless. Each coupling and deprotection cycle carries the risk of incomplete reactions or side reactions, leading to a variety of impurities.[1][2][3] Common process-related impurities include:
-
Deletion Sequences: Resulting from incomplete coupling, where an amino acid is missing from the target sequence.[1][3][4][5]
-
Truncation Sequences: Peptides where the synthesis has prematurely stopped.[2][3]
-
Incomplete Deprotection: Residual protecting groups, such as the POMe group on Tyrosine, can remain, leading to adducts.[1][6]
-
Side-Reaction Products: Modifications like oxidation (especially of Met or Trp), deamidation (Asn, Gln), or racemization can occur.[1][6]
For peptides containing Tyr(POMe), a key concern is the incomplete removal of the POMe benzyl-ether protecting group during the final cleavage step, which would result in a significant and hard-to-separate impurity.
Core Analytical Techniques: A Comparison
The two most powerful and commonly used techniques for peptide purity analysis are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][7][8]
| Feature | RP-HPLC with UV Detection | LC-MS |
| Primary Information | Purity (%) based on relative peak area at a specific UV wavelength (typically 210-230 nm).[9] | Purity (%), Molecular Weight Confirmation, and Impurity Mass Identification.[10][11][12] |
| Detection Method | UV absorbance of the peptide backbone and aromatic side chains. | Mass-to-charge (m/z) ratio of the peptide and its fragments. |
| Strengths | Robust, reproducible, and provides accurate quantification of components that absorb UV light. | Provides unambiguous confirmation of the target peptide's identity and allows for the characterization of unknown impurity peaks by mass.[10][13] |
| Limitations | Cannot identify co-eluting species or confirm the identity of impurity peaks without standards. Optical detection alone is insufficient for comprehensive impurity profiling.[12][14] | Quantification can be less precise than UV-based methods due to variations in ionization efficiency between different peptides.[2] |
| Best For | Routine quality control, purity determination of well-characterized peptides, and preparative purification.[15][16] | In-depth characterization, impurity profiling, and confirming the identity of the main product and byproducts.[10][11][17] |
Experimental Workflows and Protocols
A systematic approach is essential for the accurate assessment of a crude peptide. The following workflow illustrates the standard process from sample preparation to final analysis.
Caption: Workflow from peptide preparation to analysis and reporting.
Protocol 1: RP-HPLC for Purity Assessment
This protocol is designed for the general assessment of peptide purity using UV detection.
-
System Preparation:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size). Wide-pore columns are recommended for peptides.[18]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm.
-
Column Temperature: 40 °C.
-
-
Sample Preparation:
-
Prepare a stock solution of the crude Tyr(POMe)-containing peptide at 1 mg/mL in Mobile Phase A.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
Chromatographic Run:
-
Inject 10-20 µL of the prepared sample.
-
Run a linear gradient, for example:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B
-
35-40 min: 65% to 95% B
-
40-45 min: Hold at 95% B
-
45-50 min: Return to 5% B and equilibrate.
-
-
Note: The gradient may need to be optimized to ensure good separation of impurities from the main peptide peak.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.
-
Protocol 2: LC-MS for Identity Confirmation and Impurity Profiling
This protocol couples HPLC with mass spectrometry to confirm the molecular weight of the target peptide and identify impurities.
-
LC System Setup:
-
Use the same column and mobile phases as in the RP-HPLC protocol. Formic acid (0.1%) can be substituted for TFA, as it is more compatible with MS and causes less signal suppression.[18]
-
Divert the flow away from the MS detector during the initial high-salt portion of the run and during the final high-organic wash to prevent source contamination.
-
-
MS Detector Setup:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Scan Range: Set a wide m/z range (e.g., 300-2000 m/z) to capture the various charge states of the peptide and potential impurities.
-
Capillary Voltage: ~3.0-4.0 kV.
-
Source Temperature: Optimize based on instrument specifications (e.g., 120-150 °C).
-
-
Data Analysis:
-
Extract the Total Ion Chromatogram (TIC).
-
Examine the mass spectrum corresponding to the main peak. Use deconvolution software to determine the neutral molecular weight from the observed multiply-charged ions.
-
Compare the observed mass with the theoretical mass of the Tyr(POMe)-peptide.
-
For significant impurity peaks in the chromatogram, analyze their corresponding mass spectra to hypothesize their identity (e.g., deletion sequence, incomplete deprotection).
-
Interpreting the Data: A Comparative View
The information derived from each technique provides a different piece of the puzzle. Combining them gives a complete picture of the crude peptide's quality.
Caption: Data outputs from RP-HPLC and LC-MS analyses.
By leveraging the quantitative strength of RP-HPLC and the qualitative, identity-confirming power of LC-MS, researchers can confidently assess the quality of their crude Tyr(POMe)-containing peptides and make informed decisions for subsequent purification and downstream applications.
References
- 1. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tips To Ensure Proper Purity In Solid-Phase Peptide Synthesis! [biochain.in]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 5. Investigation of Impurities in Peptide Pools [mdpi.com]
- 6. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 7. Analytical methods and Quality Control for peptide products [biosynth.com]
- 8. jpt.com [jpt.com]
- 9. almacgroup.com [almacgroup.com]
- 10. enovatia.com [enovatia.com]
- 11. lcms.cz [lcms.cz]
- 12. lcms.cz [lcms.cz]
- 13. documents.thermofisher.cn [documents.thermofisher.cn]
- 14. waters.com [waters.com]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Analytical method development for synthetic peptide for purity and impurities content by UHPLC - Almac [almacgroup.com]
- 18. hplc.eu [hplc.eu]
Benchmarking Fmoc-Tyr(POMe)-OH: A Comparative Guide for Difficult Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), particularly when tackling "difficult sequences" prone to aggregation and incomplete coupling, the choice of protecting groups for trifunctional amino acids is paramount. Tyrosine, with its reactive hydroxyl group, necessitates robust side-chain protection to prevent unwanted side reactions and ensure high purity of the final peptide. While Fmoc-Tyr(tBu)-OH has long been the gold standard, the exploration of alternative protecting groups continues in the quest for enhanced performance. This guide provides a comprehensive comparison of the performance of the less common Fmoc-Tyr(POMe)-OH with the widely used Fmoc-Tyr(tBu)-OH, with a focus on their application in the synthesis of challenging peptide sequences.
Executive Summary
Fmoc-Tyr(tBu)-OH remains the protecting group of choice for the majority of SPPS applications due to its high stability under basic conditions used for Fmoc deprotection and its clean removal with trifluoroacetic acid (TFA) during final cleavage. In contrast, information and experimental data on the use of this compound for the synthesis of standard tyrosine-containing peptides are scarce. The Pivaloyloxymethyl (POMe) group is primarily documented as a bio-reversible prodrug protecting group for phosphothreonine, suggesting a lability that may not be ideal for routine SPPS of non-phosphorylated peptides. This guide will delve into the known characteristics of both protecting groups, present hypothetical performance comparisons based on available data for the POMe group in other contexts, and provide detailed experimental protocols for context.
Comparative Data
| Parameter | Fmoc-Tyr(tBu)-OH | This compound (Inferred) |
| Protecting Group | tert-Butyl (tBu) | Pivaloyloxymethyl (POMe) |
| Common Application | Routine SPPS of Tyr-containing peptides | Primarily for phosphopeptide prodrugs |
| Stability to Piperidine | High | Likely lower; potential for partial cleavage |
| Cleavage Conditions | Strong acid (e.g., 95% TFA) | Milder acidic conditions may suffice; potentially labile during prolonged TFA treatment |
| Prevention of O-acylation | Excellent | Potentially effective, but lability is a concern |
| Coupling Efficiency | High and well-documented | Unknown for Tyr; may be influenced by steric hindrance |
| Side Reactions | Minimal when used correctly | Potential for premature deprotection leading to side products |
| Suitability for Difficult Sequences | High, a standard choice | Potentially problematic due to questionable stability |
Experimental Protocols
The following are standard protocols for the incorporation of a protected tyrosine residue during Fmoc-SPPS.
Protocol 1: Standard Coupling of Fmoc-Tyr(tBu)-OH
1. Resin Swelling:
-
Swell the resin (e.g., Rink Amide resin, 0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and repeat for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and then with dichloromethane (DCM) (3 x 1 min).
3. Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in a minimal amount of DMF.
-
Add DIPEA (8 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), extend the coupling time or perform a second coupling.
4. Capping (Optional but recommended for difficult sequences):
-
After coupling, wash the resin with DMF.
-
Treat the resin with a capping solution (e.g., acetic anhydride/pyridine/DMF) for 30 minutes to block any unreacted amino groups.
-
Wash the resin with DMF and DCM.
5. Final Cleavage and Deprotection:
-
After synthesis is complete, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: Hypothetical Coupling of this compound (Adapted from Phosphothreonine Protocols)
Note: This is a hypothetical protocol as the use of this compound for standard peptide synthesis is not well-documented. The lability of the POMe group under standard SPPS conditions is a significant concern.
1. Resin Swelling and Fmoc Deprotection:
-
Follow steps 1 and 2 from Protocol 1.
2. Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.) in a minimal amount of DMF.
-
Add DIPEA (8 eq.) to the amino acid solution and add immediately to the resin.
-
Couple for 2-4 hours at room temperature. The use of a less nucleophilic base might be considered to minimize potential POMe cleavage.
-
Monitor the coupling reaction closely using a Kaiser test.
3. Capping:
-
Follow step 4 from Protocol 1.
4. Final Cleavage and Deprotection:
-
Due to the potential lability of the POMe group, a milder cleavage cocktail and shorter cleavage time might be necessary. A trial cleavage with a small amount of resin is recommended.
-
A potential cleavage cocktail could be TFA/DCM (e.g., 50:50 v/v) for a shorter duration (e.g., 30-60 minutes). However, this may not be sufficient to remove other protecting groups like tBu.
Visualizing the Workflow
The following diagrams illustrate the standard Fmoc-SPPS cycle and a hypothetical pathway involving this compound.
Caption: Standard workflow for Solid-Phase Peptide Synthesis using Fmoc-Tyr(tBu)-OH.
Caption: Hypothetical and potentially problematic workflow for SPPS using this compound.
Signaling Pathway Context: Tyrosine Phosphorylation
Tyrosine-containing peptides are often synthesized to study signaling pathways involving tyrosine kinases and phosphatases. The hydroxyl group of tyrosine is a key site for phosphorylation, a critical post-translational modification that regulates numerous cellular processes.
Caption: Simplified signaling pathway involving tyrosine phosphorylation and dephosphorylation.
Conclusion and Recommendations
Based on the available evidence, Fmoc-Tyr(tBu)-OH remains the superior and recommended choice for the synthesis of tyrosine-containing peptides, especially in the context of difficult sequences. Its stability, high coupling efficiency, and well-established protocols make it a reliable building block for achieving high-purity peptides.
The POMe protecting group, as seen in the context of phosphothreonine, is designed for lability under conditions that are not typically encountered during the iterative steps of SPPS. Its potential instability to piperidine and the lack of data on its performance for standard tyrosine make This compound a high-risk and unvalidated option for the synthesis of difficult sequences. Researchers requiring specialized functionalities, such as bio-reversible prodrugs of phosphotyrosine, might explore custom synthesis of POMe-protected phosphotyrosine derivatives, but for standard peptide synthesis, the established methods using Fmoc-Tyr(tBu)-OH are strongly advised. Future research into novel tyrosine protecting groups could yield alternatives with specific advantages, but for now, the tBu group provides the most robust and predictable performance.
Evaluating the Stability of Picolyl-Based Protecting Groups Under Various SPPS Conditions
A Comparative Guide for Researchers in Peptide Synthesis
For researchers and professionals in drug development and peptide chemistry, the selection of appropriate protecting groups is a critical factor in the success of Solid-Phase Peptide Synthesis (SPPS). The stability of these groups under various reaction conditions dictates the efficiency of synthesis, purity of the final peptide, and the overall strategic approach. While standard protecting groups like tert-butyl (tBu) and benzyl (Bzl) are widely used, there is a continuous search for alternatives with unique properties. This guide evaluates the stability of picolyl-based protecting groups, likely referred to by the acronym "POMe" in specific contexts, under diverse SPPS conditions and compares their performance with common alternatives.
Picolyl protecting groups, derivatives of pyridylmethanol, have been explored in peptide synthesis to introduce polarity to protected peptide segments, thereby improving their solubility. This can be particularly advantageous in the synthesis of long or hydrophobic peptides. This guide will focus on the stability of picolyl ethers and esters, which are the most relevant forms of picolyl-based protection in SPPS.
Comparative Stability of Protecting Groups
The choice of a protecting group strategy in SPPS is fundamentally based on the principle of orthogonality, where one type of protecting group can be removed without affecting others. The two primary strategies are the Fmoc/tBu and the Boc/Bzl approaches. The stability of picolyl-based protecting groups will be evaluated in the context of these strategies.
| Protecting Group | Structure | Stability to Acidic Conditions | Stability to Basic Conditions | Stability to Reductive Conditions | Cleavage Conditions |
| tert-Butyl (tBu) | -C(CH₃)₃ | Labile | Stable | Stable | Strong acids (e.g., TFA) |
| Benzyl (Bzl) | -CH₂-C₆H₅ | Labile (stronger acid than tBu) | Stable | Labile | Strong acids (e.g., HF), Catalytic Hydrogenolysis |
| Picolyl (3- or 4-pyridylmethyl) | -CH₂-C₅H₄N | Stable to mild acid | Stable to mild base | Labile | Catalytic Hydrogenolysis, Reductive cleavage (e.g., Zn/H⁺)[1] |
Key Observations:
-
Acid Stability: Picolyl ethers are generally stable to the acidic conditions used for the cleavage of Boc groups (e.g., TFA), making them potentially compatible with the Boc/Bzl strategy as "permanent" side-chain protection.
-
Base Stability: Picolyl groups are stable to the basic conditions used for the removal of the Fmoc group (e.g., piperidine), suggesting their applicability in the Fmoc/tBu strategy.
-
Orthogonality: The key feature of picolyl protecting groups is their lability under reductive conditions, such as catalytic hydrogenation or treatment with zinc in acidic media.[1] This provides an orthogonal cleavage strategy relative to the acid-labile tBu and Bzl groups and the base-labile Fmoc group.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating the stability of protecting groups. Below are representative protocols for the cleavage of different protecting groups.
Protocol 1: Cleavage of tert-Butyl (tBu) Ether
-
Reagent: Trifluoroacetic acid (TFA)/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).
-
Procedure: The peptide-resin is treated with the cleavage cocktail for 2-4 hours at room temperature.
-
Work-up: The resin is filtered, and the peptide is precipitated from the filtrate using cold diethyl ether.
Protocol 2: Cleavage of Benzyl (Bzl) Ether
-
Method A: Strong Acid Cleavage
-
Reagent: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole).
-
Procedure: The peptide-resin is treated with liquid HF at 0°C for 1-2 hours.
-
Work-up: The HF is removed by a stream of nitrogen, and the peptide is precipitated with cold diethyl ether.
-
-
Method B: Catalytic Hydrogenolysis
-
Catalyst: Palladium on charcoal (Pd/C).
-
Procedure: The protected peptide is dissolved in a suitable solvent (e.g., methanol, acetic acid) and stirred under a hydrogen atmosphere in the presence of the catalyst.
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated.
-
Protocol 3: Cleavage of Picolyl Ether/Ester
-
Method A: Catalytic Hydrogenolysis
-
Catalyst: Palladium on charcoal (Pd/C).
-
Procedure: Similar to the cleavage of benzyl ethers, the picolyl-protected peptide is subjected to catalytic hydrogenation.
-
Work-up: Filtration of the catalyst and removal of the solvent.
-
-
Method B: Reductive Cleavage with Zinc [1]
-
Reagents: Zinc dust and aqueous hydrochloric acid (HCl).
-
Procedure: The picolinamide-protected substrate is treated with an excess of zinc dust in a mixture of THF and aqueous HCl at room temperature.[1]
-
Work-up: The reaction mixture is filtered to remove excess zinc, and the product is isolated by extraction or chromatography.
-
Visualizing SPPS Workflows and Chemical Logic
Diagram 1: General SPPS Workflow
Caption: A simplified workflow of Solid-Phase Peptide Synthesis (SPPS).
Diagram 2: Orthogonality of Protecting Groups
Caption: Orthogonal cleavage strategies for common protecting groups in SPPS.
Conclusion
Picolyl-based protecting groups offer a valuable alternative in SPPS, particularly for enhancing the solubility of protected peptides.[2] Their stability to standard acidic and basic deprotection conditions used in both Fmoc/tBu and Boc/Bzl strategies, combined with their unique lability to reductive cleavage, provides an additional layer of orthogonality. This allows for more flexible and sophisticated synthetic strategies, such as on-resin cyclization or the synthesis of complex peptide conjugates. While not as commonly employed as tBu or Bzl groups, the unique properties of picolyl protecting groups make them a powerful tool for addressing specific challenges in peptide synthesis. Researchers should consider the incorporation of picolyl-protected amino acids when dealing with difficult sequences prone to aggregation.
References
Safety Operating Guide
Proper Disposal of Fmoc-Tyr(POMe)-OH: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Fmoc-Tyr(POMe)-OH, a specialized amino acid derivative used in peptide synthesis.
Core Safety and Hazard Analysis
In the absence of a specific SDS, it is recommended to treat this compound as a standard, non-highly hazardous chemical waste. However, institutional environmental health and safety (EHS) guidelines should always be consulted for final determination.
Potential decomposition of the POM group could yield substances with known hazards. A summary of these potential byproducts and their classifications is provided below.
| Chemical Substance | CAS Number | Molecular Formula | Key Hazards |
| Pivalic Acid | 75-98-9 | C₅H₁₀O₂ | Harmful if swallowed or in contact with skin, Causes skin and serious eye irritation.[1] |
| Formaldehyde | 50-00-0 | CH₂O | Toxic if swallowed, in contact with skin, or if inhaled; Causes severe skin burns and eye damage; May cause cancer and genetic defects.[2][3][4][5][6] |
| tert-Butyl Acetate | 540-88-5 | C₆H₁₂O₂ | Highly flammable liquid and vapor; May cause respiratory irritation, drowsiness, or dizziness.[7][8][9] |
It is important to note that the generation of these specific hazardous byproducts during standard disposal procedures is not expected under normal conditions. This information is provided for a comprehensive understanding of potential hazards in extreme situations, such as thermal decomposition.
Experimental Protocols for Waste Characterization
In a research setting, if the hazardous nature of a novel compound like this compound is unknown and cannot be reasonably inferred, a waste characterization may be necessary. A typical experimental workflow for this process is outlined below.
Proper Disposal Procedures
Based on the available information for similar Fmoc-amino acid derivatives, this compound can likely be disposed of as non-hazardous solid chemical waste. The following step-by-step procedure should be followed:
-
Personal Protective Equipment (PPE): Before handling the material, ensure appropriate PPE is worn, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Waste Collection:
-
Place solid this compound waste into a designated, chemically compatible, and clearly labeled waste container.
-
The container should be made of a material that does not react with the chemical, such as high-density polyethylene (HDPE).
-
Ensure the container has a secure, tight-fitting lid to prevent spills and exposure.
-
-
Labeling:
-
Label the waste container clearly with "this compound" and the approximate quantity.
-
Include the date of accumulation.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated area, away from heat sources and incompatible materials.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves submitting a request to the EHS department.
-
The logical flow for the disposal of solid chemical waste is depicted in the diagram below.
Disclaimer: The information provided here is based on general laboratory safety principles and data for analogous chemical structures. It is not a substitute for a compound-specific Safety Data Sheet or the guidance of your institution's Environmental Health and Safety department. Always prioritize local regulations and professional EHS consultation for all chemical waste disposal.
References
- 1. cpachem.com [cpachem.com]
- 2. rcilabscan.com [rcilabscan.com]
- 3. nexchem.co.uk [nexchem.co.uk]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. evansvanodine.co.uk [evansvanodine.co.uk]
- 6. ob.olis.is [ob.olis.is]
- 7. cometchemical.com [cometchemical.com]
- 8. images.nicindustries.com [images.nicindustries.com]
- 9. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
Essential Safety and Logistical Information for Handling Fmoc-Tyr(POMe)-OH
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling Fmoc-Tyr(POMe)-OH and associated chemicals. The following table summarizes the recommended PPE.
| Body Part | PPE Item | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any damage before use and dispose of them properly after handling the chemical.[1] |
| Eyes | Safety glasses or goggles | Safety glasses with side shields or chemical splash goggles should be worn to protect against dust particles and splashes.[2][3] |
| Body | Laboratory coat | A standard laboratory coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory | Dust mask or respirator | A dust mask (e.g., N95) is recommended when handling the solid compound to prevent inhalation of dust particles.[4] |
Operational Plan
The following step-by-step guide outlines the safe handling of this compound during a typical laboratory workflow, such as solid-phase peptide synthesis (SPPS).
-
Preparation and Weighing:
-
Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.
-
Wear all required PPE as outlined in the table above.
-
When weighing the solid this compound, perform this task in a ventilated enclosure or a chemical fume hood to minimize the inhalation of any airborne dust.
-
Use a spatula for transferring the solid and avoid generating dust.
-
-
Dissolution and Reaction:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing. Common solvents in peptide synthesis include dimethylformamide (DMF) and dichloromethane (DCM).
-
All manipulations involving solvents should be carried out in a well-ventilated chemical fume hood.
-
Cap all containers when not in use to prevent the release of vapors.
-
-
Post-Reaction Work-up:
-
During the cleavage and deprotection steps, which often involve strong acids like trifluoroacetic acid (TFA), ensure that all procedures are performed in a chemical fume hood with the sash at the appropriate height.[5]
-
Be aware of the potential for exothermic reactions and have appropriate cooling measures on hand if necessary.
-
Disposal Plan
Proper disposal of chemical waste is critical to maintaining a safe laboratory environment and complying with regulations.
-
Solid Waste:
-
Contaminated solid waste, such as used weighing paper, gloves, and paper towels, should be placed in a designated, sealed, and clearly labeled waste container.
-
-
Liquid Waste:
-
Liquid waste containing this compound and organic solvents (e.g., DMF, DCM, TFA) must be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix incompatible waste streams.
-
-
Sharps Waste:
-
Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container to prevent injuries.
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
